Product packaging for Dabcyl-YVADAPV-EDANS(Cat. No.:)

Dabcyl-YVADAPV-EDANS

Katalognummer: B062131
Molekulargewicht: 1233.4 g/mol
InChI-Schlüssel: VOOSFUAACNZZDI-BSNYRHCXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dabcyl-YVADAPV-EDANS (CAS 161877-70-9) is a highly specific fluorogenic substrate designed for the continuous detection and quantification of caspase-1 (Interleukin-1β Converting Enzyme, or ICE) activity. This peptide contains the recognition sequence YVADAPV, which is cleaved by caspase-1 at the Asp-Ala bond. The substrate incorporates a FRET (Förster Resonance Energy Transfer) pair, with the Dabcyl group serving as a quencher and the EDANS moiety as the fluorescent reporter. In the intact molecule, the close proximity of Dabcyl to EDANS results in quenching of fluorescence. Upon cleavage by caspase-1, the EDANS group is released, producing a fluorescent signal that can be measured at an excitation of 340-360 nm and an emission of 480-485 nm. The increase in fluorescence intensity is directly proportional to caspase-1 enzyme activity. This substrate is an essential tool in biochemical assays for studying caspase-1's role in inflammatory pathways and pyroptosis, an inflammatory form of programmed cell death. It is widely used in applications such as measuring caspase-1 activity in cell lysates, profiling enzyme kinetics (with reported Km ~11.4 µM), and high-throughput screening for potential caspase-1 inhibitors in drug discovery research for conditions like autoinflammatory disorders and rheumatoid arthritis. The product is offered with a purity of ≥95% and should be stored at -20°C. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H76N12O14S B062131 Dabcyl-YVADAPV-EDANS

Eigenschaften

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H76N12O14S/c1-34(2)52(59(82)63-30-29-62-46-14-9-13-45-44(46)12-10-16-50(45)88(85,86)87)69-58(81)49-15-11-31-73(49)61(84)37(6)65-56(79)48(33-51(75)76)66-54(77)36(5)64-60(83)53(35(3)4)68-57(80)47(32-38-17-27-43(74)28-18-38)67-55(78)39-19-21-40(22-20-39)70-71-41-23-25-42(26-24-41)72(7)8/h9-10,12-14,16-28,34-37,47-49,52-53,62,74H,11,15,29-33H2,1-8H3,(H,63,82)(H,64,83)(H,65,79)(H,66,77)(H,67,78)(H,68,80)(H,69,81)(H,75,76)(H,85,86,87)/t36-,37-,47-,48-,49-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOSFUAACNZZDI-BSNYRHCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H76N12O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1233.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The YVADAPV Sequence: A Technical Guide to its Interaction with Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide sequence Tyr-Val-Ala-Asp-Ala-Pro-Val (YVADAPV) is of significant interest in the study of apoptosis and inflammation, primarily due to the presence of the YVAD tetrapeptide motif. This motif is a well-established recognition and inhibitory sequence for Caspase-1, a key enzyme in the inflammatory cascade. While the YVAD sequence is the primary determinant for this interaction, the flanking residues, Ala-Pro-Val (APV), can influence the kinetics and specificity of this binding. This technical guide provides an in-depth analysis of the YVADAPV sequence, focusing on its interaction with Caspase-1, and details the experimental protocols to investigate this interaction. To date, there is no conclusive evidence of a protease that cleaves within the YVADAPV sequence itself; its primary known function is as a caspase recognition/inhibitory motif.

Data Presentation: Quantitative Analysis of YVAD-based Peptide Interactions with Caspase-1

The following tables summarize hypothetical quantitative data for the interaction of various YVAD-containing peptides with Caspase-1. This data is representative of what could be obtained through the experimental protocols outlined in this guide.

Table 1: Kinetic Parameters of Caspase-1 Inhibition by YVAD-based Peptides

Peptide SequenceIC50 (nM)Ki (nM)Mechanism of Inhibition
Ac-YVAD-CMK0.50.2Irreversible
Ac-YVAD-CHO1.20.8Reversible, Competitive
YVADAPV 2515Reversible, Competitive
YVAD5035Reversible, Competitive

Ac-YVAD-CMK (Acetyl-Tyr-Val-Ala-Asp-Chloromethylketone) and Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-Aldehyde) are commonly used as irreversible and reversible inhibitors of Caspase-1, respectively.

Table 2: Caspase-1 Activity with Fluorogenic Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-YVAD-AFC1055.0 x 10⁵
Ac-WEHD-AFC1532.0 x 10⁵
Ac-LEHD-AFC202.51.25 x 10⁵

AFC (7-amino-4-trifluoromethylcoumarin) is a fluorescent reporter group released upon cleavage. WEHD and LEHD are other known Caspase-1 recognition motifs.[1]

Experimental Protocols

In Vitro Caspase-1 Activity Assay (Fluorometric)

This protocol describes the measurement of Caspase-1 activity using a fluorogenic substrate, such as Ac-YVAD-AFC.[2][3]

Materials:

  • Recombinant active Caspase-1

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Fluorogenic Caspase-1 substrate (e.g., Ac-YVAD-AFC, 10 mM stock in DMSO)

  • Test inhibitor (e.g., YVADAPV peptide)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = 400/505 nm for AFC)[2]

Procedure:

  • Prepare a serial dilution of the test inhibitor (YVADAPV) in Caspase Assay Buffer.

  • In a 96-well plate, add 50 µL of Caspase Assay Buffer to each well.

  • Add 10 µL of the diluted test inhibitor or vehicle control to the appropriate wells.

  • Add 10 µL of recombinant active Caspase-1 to each well (final concentration ~1-10 ng/µL).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 30 µL of the fluorogenic substrate (final concentration 50-200 µM).

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Mass Spectrometry-based Identification of Cleavage Products

This protocol outlines a general method to determine if the YVADAPV sequence is cleaved by a protease of interest.[4][5]

Materials:

  • Protease of interest

  • YVADAPV peptide substrate

  • Digestion Buffer appropriate for the protease

  • Trifluoroacetic acid (TFA)

  • C18 ZipTips (or equivalent) for desalting

  • MALDI-TOF or ESI-mass spectrometer

Procedure:

  • Incubate the YVADAPV peptide (10-100 µM) with the protease of interest in the appropriate Digestion Buffer at the optimal temperature for the enzyme.

  • Take aliquots at different time points (e.g., 0, 1, 4, 24 hours).

  • Stop the reaction by adding 1% TFA to each aliquot.

  • Desalt and concentrate the peptide fragments using C18 ZipTips according to the manufacturer's protocol.

  • Analyze the samples by mass spectrometry to identify the mass of the parent peptide and any potential cleavage products.

  • The masses of the resulting fragments can be used to pinpoint the exact cleavage site within the YVADAPV sequence.

Mandatory Visualizations

Signaling Pathway: Caspase-1 Activation and Inhibition

Caspase1_Pathway cluster_inflammasome Inflammasome Complex cluster_activation Caspase-1 Activation cluster_inhibition Inhibition NLRP3 NLRP3 ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Active_Casp1->GSDMD cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis YVADAPV YVADAPV YVADAPV->Active_Casp1 inhibits PAMPs_DAMPs PAMPs/DAMPs PAMPs_DAMPs->NLRP3 activates

Caption: Inflammasome-mediated activation of Caspase-1 and its subsequent inhibition by the YVADAPV motif.

Experimental Workflow: In Vitro Protease Cleavage Assay

Cleavage_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide YVADAPV Peptide Incubation Incubate at Optimal Temperature Peptide->Incubation Protease Test Protease Protease->Incubation Buffer Digestion Buffer Buffer->Incubation Timepoints Collect Aliquots at Timepoints Incubation->Timepoints Quench Quench Reaction (e.g., with TFA) Timepoints->Quench Desalt Desalt (C18 ZipTip) Quench->Desalt MS Mass Spectrometry (MALDI-TOF or ESI) Desalt->MS Data Data Analysis: Identify Fragments MS->Data

Caption: Workflow for determining protease cleavage of the YVADAPV peptide using mass spectrometry.

Conclusion

The YVADAPV sequence is a crucial tool for studying Caspase-1 activity and the inflammasome pathway. While its primary role appears to be inhibitory, the potential for cleavage by other proteases should not be entirely dismissed without experimental verification. The protocols and data presented in this guide offer a comprehensive framework for researchers to investigate the intricate interactions of this peptide sequence, paving the way for a deeper understanding of its biological significance and therapeutic potential.

References

An In-depth Technical Guide on the Intramolecular Quenching Dynamics of Dabcyl-YVADAPV-EDANS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular quenching dynamics of the fluorogenic peptide substrate Dabcyl-YVADAPV-EDANS. This peptide is a valuable tool for studying protease activity, particularly caspases, which are key mediators of apoptosis. The principles and methodologies detailed herein are crucial for the application of this substrate in high-throughput screening of enzyme inhibitors and in fundamental research into cellular signaling pathways.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The functionality of the this compound peptide is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] In its intact state, the peptide holds the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore and the Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) quencher in close proximity (typically 10-100 Å).[2][3] The emission spectrum of EDANS significantly overlaps with the absorption spectrum of Dabcyl.[4][5] This spectral overlap allows for efficient non-radiative energy transfer from the excited EDANS donor to the Dabcyl acceptor, which dissipates the energy as heat.[2] As Dabcyl is a non-fluorescent "dark quencher," this process results in minimal fluorescence emission from the intact peptide.[2][6]

Upon enzymatic cleavage of the peptide backbone within the YVADAPV sequence, the EDANS and Dabcyl moieties diffuse apart.[2] This separation disrupts FRET, leading to a significant increase in the fluorescence emission of EDANS.[2][3] The rate of this fluorescence increase is directly proportional to the enzymatic activity, enabling real-time kinetic measurements.[2]

Quantitative Data

The efficiency of the intramolecular quenching is governed by the spectral properties of the donor-acceptor pair and their spatial separation.

Table 1: Spectral Properties of EDANS and Dabcyl
Fluorophore/QuencherExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)
EDANS336-342 nm[2][3][4]490-496 nm[3][4]Not specified
Dabcyl453-472 nm[2][3]Non-fluorescent[2]log ε = 4.37 at 463 nm[4][7]
Table 2: FRET Parameters for the EDANS-Dabcyl Pair
ParameterValueDescription
Förster Radius (R₀)3.3 nm (33 Å)[1][8]The distance at which FRET efficiency is 50%.
Optimal Proximity10-100 Å[1][2][3]The range of distances for efficient FRET to occur.
Quenching Efficiency>95% in intact substrates[2]The percentage of donor fluorescence quenched by the acceptor in the intact peptide.

Signaling Pathway: Caspase-Mediated Apoptosis

The peptide sequence YVAD is a recognition motif for certain caspases, particularly caspase-1. However, the broader DEVD sequence is a well-established cleavage site for caspase-3, a key executioner caspase in the apoptotic pathway.[9][10] Therefore, this compound can be utilized to probe the activity of caspases involved in programmed cell death.

Caspase_Pathway Caspase-3 Activation Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, FasL) Cytochrome_c Cytochrome c Apoptotic_Stimulus->Cytochrome_c Mitochondrial pathway Procaspase_9 Procaspase-9 Apoptosome Apoptosome Procaspase_9->Apoptosome Apaf_1 Apaf-1 Apaf_1->Apoptosome Cytochrome_c->Apaf_1 Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 activates Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 cleaves Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 activates Substrate_Cleavage Cleavage of This compound Caspase_3->Substrate_Cleavage cleaves Apoptosis Apoptosis Caspase_3->Apoptosis executes Fluorescence Increased EDANS Fluorescence Substrate_Cleavage->Fluorescence

Caption: Caspase-3 activation pathway leading to substrate cleavage.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Caspase Activity Assay using Fluorescence Spectroscopy

This protocol outlines the continuous monitoring of caspase activity.

a. Materials:

  • This compound substrate stock solution (e.g., 10 mM in DMSO).

  • Active caspase enzyme (e.g., recombinant human Caspase-3).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol).

  • 96-well black microplate, suitable for fluorescence measurements.

  • Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490 nm.

b. Procedure:

  • Prepare the assay buffer and bring all reagents to room temperature.

  • Prepare serial dilutions of the active caspase enzyme in the assay buffer.

  • Prepare the substrate working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).

  • In the 96-well plate, add 50 µL of the diluted enzyme solutions to respective wells. Include a no-enzyme control.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Immediately place the plate in the fluorescence reader, pre-set to 37°C.

  • Measure the fluorescence intensity (Ex: 340 nm, Em: 490 nm) at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.

  • Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀). The slope of the linear portion of the curve represents the rate of substrate cleavage.

Time-Resolved Fluorescence (TRF) Assay

TR-FRET can be employed to reduce background fluorescence and enhance signal-to-noise ratios.[1] This often involves a lanthanide donor with a long fluorescence lifetime. While EDANS is not a lanthanide, the principles of time-gated detection can still be beneficial. A detailed protocol would be instrument-specific, but the general workflow is as follows:

  • Prepare samples as described for the standard fluorescence spectroscopy assay.

  • Utilize a plate reader capable of time-resolved fluorescence measurements.

  • Set the excitation wavelength for EDANS (~340 nm).

  • Introduce a delay time after the excitation pulse (e.g., 50-150 µs) to allow for the decay of short-lived background fluorescence.

  • Measure the EDANS emission over a specified time window.

  • The resulting signal will have a higher signal-to-background ratio, improving assay sensitivity.

HPLC Analysis of Peptide Cleavage

HPLC can be used to separate and quantify the intact peptide from its cleavage products.

a. Materials:

  • Caspase reaction samples (as prepared in the fluorescence assay).

  • HPLC system with a C18 reverse-phase column and a fluorescence detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

b. Procedure:

  • Stop the enzymatic reaction at various time points by adding a quenching agent (e.g., a strong acid like 10% TFA or a specific caspase inhibitor).

  • Centrifuge the samples to pellet any precipitate.

  • Inject a defined volume of the supernatant onto the C18 column.

  • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the eluate with a fluorescence detector set to the excitation and emission wavelengths of EDANS (Ex: ~340 nm, Em: ~490 nm).

  • The intact this compound will have a specific retention time. The cleavage product containing EDANS will have a different, typically earlier, retention time.

  • Quantify the peak areas of the intact substrate and the fluorescent cleavage product to determine the extent of cleavage over time.

Diagrams of Mechanisms and Workflows

Visual representations of the core concepts and experimental procedures are provided below.

Caption: FRET mechanism in this compound.

Experimental_Workflow Experimental Workflow for Caspase Assay start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents plate_setup Pipette Enzyme Dilutions into 96-well Plate prep_reagents->plate_setup add_substrate Add Substrate to Initiate Reaction plate_setup->add_substrate measure_fluorescence Measure Fluorescence Kinetics (Ex: 340nm, Em: 490nm) add_substrate->measure_fluorescence analyze_data Analyze Data (Calculate Initial Velocities) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a caspase activity assay.

Conclusion

The this compound peptide is a powerful tool for the sensitive and continuous measurement of caspase activity. Its mechanism, rooted in the principles of FRET, allows for straightforward and robust assay development. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this substrate in their studies of apoptosis and related cellular processes.

References

Methodological & Application

Application Notes and Protocols for In Vitro Caspase Assays Using Dabcyl-YVADAPV-EDANS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro measurement of caspase activity using the fluorogenic FRET substrate, Dabcyl-YVADAPV-EDANS. This document outlines the assay principle, experimental procedures for both purified enzyme and cell lysate samples, and data interpretation.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death).[1][2] Their activity is a key indicator of apoptotic events. The this compound peptide is a fluorogenic substrate designed for the sensitive detection of caspase activity in vitro.

Principle of the Assay:

The assay utilizes Fluorescence Resonance Energy Transfer (FRET). The substrate contains two key molecules: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), a fluorescent donor, and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), a quenching acceptor.[3] In the intact peptide, the close proximity of Dabcyl to EDANS results in the quenching of EDANS's fluorescence.[3][4]

The peptide sequence, YVADAPV, is a recognition and cleavage site for specific caspases. While the core "YVAD" sequence is a canonical cleavage site for caspase-1 , this substrate may also be cleaved by other caspases, though potentially with lower efficiency. Upon cleavage of the peptide by an active caspase, EDANS and Dabcyl are separated, disrupting FRET. This separation leads to an increase in the fluorescence of EDANS, which can be measured to quantify caspase activity.[3]

Technical Specifications and Data

Quantitative data for the Dabcyl-EDANS FRET pair and general caspase assay parameters are summarized below.

ParameterValueReference
EDANS (Donor)
Excitation Wavelength~341 nm[3]
Emission Wavelength~471-496 nm[3][4]
Dabcyl (Acceptor)
Absorption Maximum~453-463 nm[3][4]
Assay Parameters
Substrate Concentration20-200 µM[5][6]
Cell Lysate Protein Concentration50-200 µ g/well [5]
Incubation Temperature37°C[5]
Incubation Time1-2 hours[5]

Note: The optimal substrate concentration and incubation time should be determined empirically for each specific experimental setup.

Experimental Protocols

Required Materials
  • This compound substrate

  • Active Caspase (e.g., recombinant human Caspase-1 or Caspase-3) for positive control

  • Caspase inhibitor (e.g., Ac-YVAD-CHO for Caspase-1) for negative control

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT, pH 7.4)

  • 96-well microplate (black, flat-bottom for fluorescence)

  • Fluorescence microplate reader

  • Cultured cells (for lysate preparation)

  • Phosphate-buffered saline (PBS)

Reagent Preparation
  • This compound Substrate Stock Solution: Dissolve the lyophilized peptide in DMSO to create a 1-10 mM stock solution. Store at -20°C, protected from light.

  • Assay Buffer: Prepare a 1X working solution of the assay buffer.

  • Cell Lysis Buffer: Prepare a 1X working solution of the cell lysis buffer.

  • Active Caspase Positive Control: Reconstitute the active caspase according to the manufacturer's instructions. Dilute to a working concentration in Assay Buffer just before use.

  • Caspase Inhibitor: Prepare a stock solution of the caspase inhibitor in DMSO.

Protocol 1: Assay with Purified Caspase

This protocol is suitable for screening potential caspase inhibitors or characterizing enzyme kinetics.

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing Assay Buffer and the this compound substrate (final concentration of 20-50 µM).

  • Plate Setup:

    • Blank: Add 50 µL of Assay Buffer to the wells.

    • Enzyme: Add 45 µL of the reaction mix to the wells.

    • Inhibitor Control: Add 40 µL of the reaction mix and 5 µL of the caspase inhibitor to the wells.

  • Initiate Reaction: Add 5 µL of the diluted active caspase to the "Enzyme" and "Inhibitor Control" wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

Protocol 2: Assay with Cell Lysates

This protocol is used to measure caspase activity in cells that have been treated to induce apoptosis.

  • Cell Culture and Treatment: Plate cells at the desired density and treat with an apoptosis-inducing agent. Include an untreated control group.

  • Cell Lysis:

    • For adherent cells, wash with PBS, then add 50-100 µL of ice-cold Cell Lysis Buffer. Incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.[5]

    • For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in ice-cold Cell Lysis Buffer. Incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysates at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cell debris.[5]

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Plate Setup:

    • Blank: Add 50 µL of Cell Lysis Buffer.

    • Untreated Lysate: Add 50-200 µg of protein from the untreated cell lysate to a well and adjust the volume to 95 µL with Assay Buffer.

    • Treated Lysate: Add 50-200 µg of protein from the treated cell lysate to a well and adjust the volume to 95 µL with Assay Buffer.

  • Initiate Reaction: Add 5 µL of the this compound substrate (to a final concentration of 20-50 µM) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

Visualizations

Caspase Signaling Pathway

CaspaseSignaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Active Caspase-8 pro_caspase8->caspase8 Activation pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 Cleavage dna_damage DNA Damage, Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 apoptosome Apoptosome pro_caspase9->apoptosome Forms caspase9 Active Caspase-9 caspase9->pro_caspase3 Cleavage apoptosome->caspase9 Activation caspase3 Active Caspase-3 pro_caspase3->caspase3 Activation substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Overview of the extrinsic and intrinsic caspase signaling pathways leading to apoptosis.

Experimental Workflow for In Vitro Caspase Assay

CaspaseAssayWorkflow cluster_sample_prep Sample Preparation cluster_assay_setup Assay Setup cluster_data_acq Data Acquisition induce_apoptosis Induce Apoptosis (in cell culture) cell_lysis Cell Lysis induce_apoptosis->cell_lysis centrifuge Centrifugation cell_lysis->centrifuge supernatant Collect Supernatant (Cytosolic Extract) centrifuge->supernatant protein_quant Protein Quantification supernatant->protein_quant plate_lysate Pipette Lysate into 96-well plate protein_quant->plate_lysate add_substrate Add this compound Substrate plate_lysate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read Fluorescence (Ex: ~340nm, Em: ~490nm) incubate->read_fluorescence analyze_data Analyze Data (Fold change in fluorescence) read_fluorescence->analyze_data

References

Kinetic Analysis of Caspase-1 Activity with Dabcyl-YVADAPV-EDANS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response and inflammation. It functions by cleaving the precursors of pro-inflammatory cytokines, notably pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms.[1][2] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

This document provides detailed application notes and protocols for the kinetic analysis of caspase-1 activity using the fluorogenic substrate Dabcyl-YVADAPV-EDANS. This substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[3][4][5] The peptide sequence YVAD (Tyr-Val-Ala-Asp) is a recognized cleavage site for caspase-1. In the intact substrate, the fluorescence of the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore is quenched by the proximal Dabcyl (4-(4-dimethylaminophenyl)azo)benzoic acid) group. Upon enzymatic cleavage by caspase-1, EDANS is liberated from the quenching effects of Dabcyl, resulting in a quantifiable increase in fluorescence intensity.[3] This allows for real-time monitoring of enzyme activity, making it an ideal tool for high-throughput screening of inhibitors and for determining enzyme kinetic parameters.

The excitation and emission wavelengths for the EDANS fluorophore are approximately 340 nm and 485-505 nm, respectively.

Signaling Pathway of Caspase-1 Activation

Caspase-1 is typically activated through the assembly of a multi-protein complex known as the inflammasome.[1][2] This process is initiated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). The inflammasome facilitates the dimerization and auto-activation of pro-caspase-1, leading to the formation of the active enzyme which then proceeds to cleave its downstream targets.

Caspase1_Signaling cluster_cell Cell cluster_cytokines Cytokine Processing cluster_pyroptosis Pyroptosis PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR activate ASC ASC (Adaptor Protein) PRR->ASC recruit Inflammasome Inflammasome Assembly PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruit ASC->Inflammasome Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 auto-activation Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Active_Casp1->GSDMD cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Cell_Lysis Cell Lysis GSDMD_N->Cell_Lysis

Caption: Caspase-1 activation via the inflammasome pathway.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human Caspase-1 (active)

  • Substrate: this compound

  • Inhibitor (Optional): Ac-YVAD-CHO (a known reversible caspase-1 inhibitor)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol.

    • Note: Prepare the assay buffer fresh by adding DTT from a stock solution just before use.

  • Solvent: DMSO for dissolving substrate and inhibitors.

  • Microplate: Black, flat-bottom 96-well or 384-well microplate suitable for fluorescence measurements.

  • Instrumentation: Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm.

Protocol 1: Determination of Caspase-1 Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of caspase-1 with the this compound substrate.

Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Prep_Enzyme Dilute Caspase-1 in Assay Buffer Prep_Buffer->Prep_Enzyme Prep_Substrate Prepare Substrate Dilutions (e.g., 0.1 to 100 µM) in DMSO, then dilute in Assay Buffer Prep_Buffer->Prep_Substrate Add_Components Add Assay Buffer, Enzyme, and Substrate to wells Prep_Enzyme->Add_Components Prep_Substrate->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Measure Measure Fluorescence Increase (Ex: 340 nm, Em: 490 nm) kinetically over 30-60 min Incubate->Measure Calc_Rate Calculate Initial Velocity (V₀) from the linear phase of the progress curves Measure->Calc_Rate Plot_Data Plot V₀ versus [Substrate] Calc_Rate->Plot_Data Fit_Curve Fit data to Michaelis-Menten equation to determine Km and Vmax Plot_Data->Fit_Curve

Caption: Workflow for determining enzyme kinetic parameters.

Procedure:

  • Prepare Substrate Dilutions: Prepare a serial dilution of the this compound substrate in assay buffer. A typical concentration range to test would be from 0.1 µM to 100 µM.

  • Prepare Enzyme Solution: Dilute the recombinant caspase-1 in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but a starting point of 0.5-1 unit per well is recommended.

  • Set up the Assay Plate:

    • Blank wells: Add assay buffer only.

    • Substrate wells: Add the different concentrations of the substrate to the wells.

  • Initiate the Reaction: Add the diluted caspase-1 solution to all wells except the blanks to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each substrate concentration, plot fluorescence intensity against time.

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to calculate Km and Vmax. A Lineweaver-Burk plot (1/V₀ vs 1/[S]) can also be used for linearization of the data.

Protocol 2: Inhibitor Screening and IC50 Determination

This protocol is designed to screen for potential caspase-1 inhibitors and to determine their half-maximal inhibitory concentration (IC50).

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Prep_Enzyme Dilute Caspase-1 Prep_Buffer->Prep_Enzyme Prep_Substrate Prepare Substrate at 2x Km concentration Prep_Buffer->Prep_Substrate Prep_Inhibitor Prepare serial dilutions of test compounds and positive control (Ac-YVAD-CHO) Prep_Buffer->Prep_Inhibitor Add_Inhibitor Add Inhibitor dilutions to wells Prep_Enzyme->Add_Inhibitor Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add Caspase-1 and pre-incubate (e.g., 10-15 min at RT) Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate to initiate reaction Add_Enzyme->Add_Substrate Measure Incubate and measure end-point fluorescence Add_Substrate->Measure Calc_Inhibition Calculate Percent Inhibition relative to no-inhibitor control Measure->Calc_Inhibition Plot_Data Plot Percent Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Fit_Curve Fit data to a dose-response curve to determine IC50 Plot_Data->Fit_Curve

Caption: Workflow for inhibitor screening and IC50 determination.

Procedure:

  • Prepare Reagents:

    • Prepare assay buffer.

    • Dilute caspase-1 to a working concentration in assay buffer.

    • Prepare the this compound substrate at a concentration equal to its Km (or a concentration in the linear range of the velocity curve if Km is unknown) in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., Ac-YVAD-CHO) in assay buffer.

  • Set up the Assay Plate:

    • Blank wells: Assay buffer only.

    • No-inhibitor control wells (100% activity): Assay buffer, enzyme, and solvent (e.g., DMSO).

    • Inhibitor wells: Assay buffer, enzyme, and serial dilutions of test compounds.

    • Positive control wells: Assay buffer, enzyme, and serial dilutions of Ac-YVAD-CHO.

  • Pre-incubation: Add the diluted enzyme to the wells containing the inhibitors and the no-inhibitor controls. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the Reaction: Add the substrate solution to all wells (except blanks) to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes). Measure the end-point fluorescence.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Fluorescenceinhibitor / Fluorescenceno-inhibitor)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The following tables summarize representative kinetic and inhibition data for caspase-1. Note: The specific substrate used in the cited literature may differ from this compound, but the peptide recognition sequence is similar.

Table 1: Illustrative Kinetic Parameters for Caspase-1

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Ac-YVAD-AMC1211.49.5 x 105Thornberry et al. (1997)
Ac-WEHD-AFCNot specifiedNot specifiedNot specified

Table 2: IC50 Values of Selected Caspase-1 Inhibitors

The following IC50 values were determined using various fluorogenic substrates and are provided for illustrative purposes.

InhibitorIC50 (nM)Substrate UsedReference
Ac-YVAD-CHOPotent, reversibleAc-YVAD-AFC
ML132 (CID-4462093)0.023Ac-WEHD-AFC
VX-765530Ac-WEHD-AMC
z-VAD(OMe)-FMK590FRET-based assay

Conclusion

The this compound FRET substrate provides a sensitive and continuous method for assaying caspase-1 activity. The protocols outlined in this document offer a robust framework for detailed kinetic analysis and for the screening and characterization of potential caspase-1 inhibitors. These assays are valuable tools for basic research into the role of caspase-1 in inflammation and for the development of novel therapeutics targeting inflammatory diseases.

References

Application Notes and Protocols for Viral Protease Activity Measurement using Dabcyl-YVADAPV-EDANS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of viral protease activity is fundamental to understanding the viral life cycle and is a cornerstone in the development of antiviral therapeutics. Viral proteases are enzymes essential for the replication of many viruses, as they process viral polyproteins into mature, functional units. Inhibiting these proteases is a validated and effective antiviral strategy. This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Dabcyl-YVADAPV-EDANS, in the measurement of viral protease activity.

This substrate is a peptide sequence flanked by a fluorophore (EDANS) and a quencher (Dabcyl). In its intact state, the close proximity of the Dabcyl quencher to the EDANS fluorophore results in Fluorescence Resonance Energy Transfer (FRET), leading to the quenching of the EDANS fluorescence.[1] Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the protease activity.[1][2]

While the specific sequence Tyr-Val-Ala-Asp (YVAD) is a canonical recognition motif for caspase-1, a host cysteine protease involved in inflammation, some viral proteases exhibit caspase-like activity or can activate host cell caspases during infection.[3] Therefore, this compound can be a useful tool in studying these specific virus-host interactions. However, for direct measurement of most viral proteases, it is crucial to use a peptide sequence that mimics the natural cleavage site of the specific viral protease of interest. For example, a commonly used substrate for the SARS-CoV-2 main protease (3CLpro) is Dabcyl-KTSAVLQSGFRKME-EDANS.[4][5]

These application notes will provide a general framework for utilizing FRET-based peptide substrates for viral protease activity measurement, with specific examples.

Principle of the Assay

The central principle of this assay is Fluorescence Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process between two light-sensitive molecules (chromophores). A donor chromophore, in its excited state, can transfer energy to an acceptor chromophore in close proximity (typically 10-100 Å).[1][2]

In the context of the this compound substrate:

  • EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) acts as the donor fluorophore.

  • Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) acts as the acceptor, a non-fluorescent "dark" quencher.

When the peptide substrate is intact, excitation of EDANS results in energy transfer to Dabcyl, and no fluorescence is emitted. When a protease cleaves the peptide sequence, EDANS and Dabcyl are separated, disrupting FRET and resulting in an increase in the fluorescence of EDANS. This increase in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

FRET_Principle cluster_0 Intact Substrate (No Fluorescence) cluster_1 Cleaved Substrate (Fluorescence) Intact This compound Quenching FRET Intact->Quenching Excitation Protease Viral Protease Quenching->Intact Quenching Dabcyl_Peptide Dabcyl-YVAD EDANS_Peptide APV-EDANS Fluorescence Fluorescence EDANS_Peptide->Fluorescence Excitation Protease->Dabcyl_Peptide Cleavage

Figure 1: Mechanism of the FRET-based protease assay.

Applications

  • Determination of Viral Protease Activity: Quantifying the enzymatic activity of purified viral proteases.

  • High-Throughput Screening (HTS) of Inhibitors: Screening large compound libraries to identify potential inhibitors of viral proteases.[6]

  • Determination of Inhibitor Potency (IC50): Characterizing the concentration-dependent inhibition of viral protease activity by a compound.

  • Enzyme Kinetics: Determining kinetic parameters such as Km and kcat for a viral protease with a specific substrate.[7]

  • Studying Virus-Host Interactions: Investigating the activation of host caspases by viral infection.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for a FRET-based substrate with a viral protease. It is important to note that these values are dependent on the specific protease, substrate sequence, and assay conditions.

ParameterSARS-CoV Main Protease (3CLpro) with Dabcyl-KTSAVLQSGFRKME-EDANSNotes
Km 17 µMMichaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[7]
kcat 1.9 s⁻¹Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.[7]
kcat/Km 1.1 x 10⁵ M⁻¹s⁻¹Catalytic efficiency, providing a measure of how efficiently the enzyme converts substrate to product.
Excitation Wavelength (EDANS) ~340 nmOptimal wavelength to excite the EDANS fluorophore.[4]
Emission Wavelength (EDANS) ~490 nmWavelength at which the fluorescence emission of EDANS is maximal.[4]

Experimental Protocols

Protocol 1: General Viral Protease Activity Assay

This protocol provides a general method for measuring the activity of a purified viral protease. This should be optimized for each specific protease and substrate.

Materials:

  • Purified viral protease

  • Dabcyl-peptide-EDANS substrate specific for the protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader with excitation and emission filters for EDANS

Procedure:

  • Prepare Reagents:

    • Dissolve the Dabcyl-peptide-EDANS substrate in DMSO to make a stock solution (e.g., 10 mM). Store at -20°C.

    • Dilute the substrate stock solution in Assay Buffer to the desired working concentration (e.g., 2X final concentration).

    • Dilute the purified viral protease in Assay Buffer to the desired working concentration (e.g., 2X final concentration).

  • Assay Setup:

    • Add 50 µL of the 2X enzyme solution to the wells of the microplate.

    • Include negative controls (Assay Buffer without enzyme) and positive controls (if available).

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction:

    • Add 50 µL of the 2X substrate solution to each well to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.

Workflow_Activity A Prepare Reagents (Enzyme, Substrate, Buffer) B Add Enzyme Solution to Plate A->B C Pre-incubate Plate B->C D Add Substrate to Initiate Reaction C->D E Measure Fluorescence Kinetics D->E F Data Analysis (Calculate Initial Velocity) E->F

Figure 2: Experimental workflow for protease activity measurement.

Protocol 2: High-Throughput Screening (HTS) of Inhibitors

This protocol is designed for screening a library of compounds to identify potential viral protease inhibitors.

Materials:

  • Same as Protocol 1

  • Compound library dissolved in DMSO

Procedure:

  • Prepare Reagents: As in Protocol 1.

  • Compound Plating:

    • Add a small volume (e.g., 1 µL) of each compound from the library to the wells of a microplate.

    • Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Assay Setup:

    • Add 50 µL of the 2X enzyme solution to each well containing the compounds.

    • Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Initiate and Measure:

    • Add 50 µL of the 2X substrate solution to each well.

    • Measure the fluorescence intensity as a single endpoint reading or kinetically as in Protocol 1.

Protocol 3: IC50 Determination

This protocol is used to determine the potency of a known inhibitor.

Procedure:

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the inhibitor in DMSO or Assay Buffer to create a range of concentrations.

  • Assay Setup:

    • Follow the steps for the HTS assay, but instead of a compound library, add the different concentrations of the inhibitor to the wells.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Data Analysis

  • Initial Velocity Calculation: For kinetic assays, the initial reaction velocity (v₀) is determined from the linear phase of the fluorescence versus time plot. The slope of this linear portion corresponds to the rate of substrate cleavage.

  • Conversion to Molar Units: To convert the rate from fluorescence units per minute to moles of substrate cleaved per minute, a standard curve of the free EDANS fluorophore can be generated.

  • Inhibitor Data Analysis:

    • Percent Inhibition: Calculated using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))

    • IC50 Determination: The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%. This is determined by fitting the dose-response data to a suitable equation. There are various methods and software available for calculating IC50 values.[8]

Data_Analysis_Flow Data Raw Fluorescence Data InitialRate Calculate Initial Rate (Slope) Data->InitialRate PercentInhibition Calculate % Inhibition InitialRate->PercentInhibition DoseResponse Plot Dose-Response Curve PercentInhibition->DoseResponse IC50 Determine IC50 DoseResponse->IC50

Figure 3: Logical flow of data analysis for IC50 determination.

Concluding Remarks

The use of FRET-based substrates like this compound and its sequence-specific variants provides a sensitive, continuous, and high-throughput method for measuring viral protease activity. The protocols and data presented here offer a comprehensive guide for researchers in virology and drug discovery. It is crucial to select the appropriate peptide sequence for the target viral protease to ensure assay specificity and to carefully optimize the assay conditions for robust and reproducible results.

References

Application Notes and Protocols for Cell-Based Apoptosis Assays Using Dabcyl-EDANS Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key biochemical feature of apoptosis is the activation of a family of cysteine proteases known as caspases. Cell-based assays that quantify caspase activity are therefore invaluable tools for studying apoptosis and for the high-throughput screening of potential therapeutic agents that modulate this pathway.

This document provides detailed application notes and protocols for conducting cell-based apoptosis assays using Förster Resonance Energy Transfer (FRET) substrates composed of a Dabcyl quencher and an EDANS fluorophore. These assays offer a sensitive and continuous method for measuring the activity of key executioner and initiator caspases.

Principle of the Dabcyl-EDANS FRET-Based Caspase Assay

The assay technology is based on the principle of FRET, a mechanism describing energy transfer between two light-sensitive molecules.[1] In this system, a specific peptide sequence recognized by a particular caspase is flanked by the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the quencher Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).

When the peptide substrate is intact, the close proximity of Dabcyl to EDANS results in the quenching of EDANS's fluorescence emission through FRET.[1][2] Upon the induction of apoptosis, active caspases in the cell lysate cleave the peptide substrate at their specific recognition sequence. This cleavage separates the EDANS fluorophore from the Dabcyl quencher, leading to a significant increase in fluorescence that can be measured using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the activity of the caspase.

The optimal excitation and emission wavelengths for the EDANS/Dabcyl pair are approximately 340 nm and 490-505 nm, respectively.[1][3][4][5]

Apoptosis Signaling Pathways

Apoptosis is executed through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.

Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors. This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruits and activates initiator pro-caspase-8.[6] Active caspase-8 can then directly cleave and activate executioner pro-caspase-3.

Extrinsic_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase_8 Active Caspase-8 DISC->Caspase_8 Activation Pro_Caspase_8 Pro-Caspase-8 Pro_Caspase_3 Pro-Caspase-3 Caspase_8->Pro_Caspase_3 Cleavage Caspase_3 Active Caspase-3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Extrinsic Apoptosis Pathway
Intrinsic Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates the initiator pro-caspase-9. Active caspase-9, in turn, cleaves and activates executioner pro-caspase-3.

Intrinsic_Pathway Cellular_Stress Intracellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 Activation Pro_Caspase_9 Pro-Caspase-9 Pro_Caspase_3 Pro-Caspase-3 Caspase_9->Pro_Caspase_3 Cleavage Caspase_3 Active Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Intrinsic Apoptosis Pathway

Data Presentation

The following tables summarize quantitative data from representative studies using caspase activity assays to evaluate the effects of common apoptosis-inducing agents.

Table 1: IC50 Values of Caspase Inhibitors

This table presents the half-maximal inhibitory concentration (IC50) values for various compounds against a panel of caspases. Lower values indicate higher potency.

CompoundCaspase-1 (nM)Caspase-3 (nM)Caspase-4 (nM)Caspase-5 (nM)Caspase-6 (nM)Caspase-7 (nM)Caspase-8 (nM)Caspase-9 (nM)
VRT-0431980.204>1000014.510.6>10000>100003.35.07
Ac-LEHD-CHO (standard)15.0ND81.721.3NDND3.8249.2
Ac-DEVD-CHO (standard)ND3.04NDND1223.54NDND
Ac-IETD-CHO (standard)>50 µMNDNDNDNDND6.3ND

ND: Not Determined. Data compiled from multiple sources.[7][8]

Table 2: Fold Increase in Caspase-3/7 Activity in Response to Apoptosis Inducers

This table shows the fold increase in caspase-3/7 activity in Jurkat cells treated with various concentrations of apoptosis-inducing agents for 4 hours.

CompoundConcentration (µM)Mean Fold Increase in Fluorescence
Staurosporine1.08.5
Staurosporine0.14.2
Camptothecin10.06.8
Camptothecin1.03.1
Etoposide50.05.3
Etoposide5.02.5
Vehicle (DMSO)-1.0

Data are representative and may vary depending on cell line and experimental conditions.[9]

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for a cell-based caspase assay using a Dabcyl-EDANS substrate.

Experimental_Workflow Cell_Culture 1. Cell Culture (Seed cells in 96-well plate) Treatment 2. Treatment (Induce apoptosis with test compounds) Cell_Culture->Treatment Lysis 3. Cell Lysis (Add lysis buffer to release caspases) Treatment->Lysis Substrate_Addition 4. Substrate Addition (Add Dabcyl-EDANS peptide substrate) Lysis->Substrate_Addition Incubation 5. Incubation (Allow caspase to cleave substrate) Substrate_Addition->Incubation Measurement 6. Fluorescence Measurement (Read plate at Ex/Em ~340/490 nm) Incubation->Measurement Data_Analysis 7. Data Analysis (Calculate fold change in fluorescence) Measurement->Data_Analysis

General Workflow for Caspase Assay
Detailed Protocol for Caspase-3 Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other executioner caspases by using the appropriate peptide substrate.

Materials:

  • Cell Line: Adherent or suspension cells (e.g., HeLa, Jurkat)

  • 96-well black, clear-bottom tissue culture plates

  • Apoptosis Inducer: e.g., Staurosporine (1 µM), Camptothecin (2 µM)

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).

  • Dabcyl-EDANS Caspase-3 Substrate: Ac-DEVD-EDANS-Dabcyl (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence Microplate Reader: Capable of excitation at ~340 nm and emission at ~490 nm.

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 1-5 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, seed 5 x 10^4 to 2 x 10^5 cells per well.

  • Induction of Apoptosis:

    • Treat cells with the desired apoptosis inducer or vehicle control for the appropriate time (typically 2-6 hours).

    • Include untreated cells as a negative control.

  • Cell Lysis:

    • For adherent cells: Carefully remove the culture medium and wash the cells once with 100 µL of PBS. Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.

    • For suspension cells: Centrifuge the plate at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10-15 minutes.

  • Assay Reaction:

    • Prepare the Caspase-3 Substrate/Reaction Buffer mix. For each reaction, mix 50 µL of 2X Reaction Buffer with 2 µL of the 10 mM Dabcyl-EDANS Caspase-3 substrate stock solution (final concentration 200 µM). Make enough mix for all wells plus an extra 10%.

    • Add 50 µL of the Substrate/Reaction Buffer mix to each well containing the cell lysate.

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in a microplate reader with excitation set to ~340 nm and emission to ~490 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with lysis buffer and substrate but no cells).

    • Calculate the fold increase in caspase activity by dividing the fluorescence of the treated samples by the fluorescence of the untreated control.

Detailed Protocol for Caspase-8 Activity Assay

This protocol is similar to the caspase-3 assay but uses a caspase-8 specific substrate.

Materials:

  • All materials from the Caspase-3 assay protocol.

  • Dabcyl-EDANS Caspase-8 Substrate: Ac-IETD-EDANS-Dabcyl (10 mM stock in DMSO).

Procedure:

Follow the same procedure as for the Caspase-3 assay, with the following modification:

  • In step 4, use the Dabcyl-EDANS Caspase-8 substrate (Ac-IETD-EDANS-Dabcyl) in the reaction mix.

Caspase Substrate Specificities

The specificity of the assay is determined by the peptide sequence in the FRET substrate. The following table lists common peptide recognition sequences for various caspases.

CaspaseOptimal Peptide Sequence
Caspase-1(W/Y)EHD
Caspase-2DEHD
Caspase-3 DEVD
Caspase-4LEVD
Caspase-5(W/L)EHD
Caspase-6VEHD
Caspase-7DEVD
Caspase-8 (L/I)ETD
Caspase-9LEHD
Caspase-10AEVD

Troubleshooting

  • High Background Fluorescence:

    • Ensure complete quenching of the substrate by checking its quality.

    • Reduce the concentration of the substrate.

    • Optimize the lysis buffer to ensure it does not interfere with the FRET pair.

  • Low Signal:

    • Increase the number of cells per well.

    • Increase the incubation time with the apoptosis inducer or the substrate.

    • Ensure the apoptosis inducer is active and used at an effective concentration.

    • Check the plate reader filter settings.

  • High Well-to-Well Variability:

    • Ensure uniform cell seeding.

    • Mix reagents thoroughly but gently to avoid bubbles.

    • Use a multichannel pipette for reagent addition to minimize timing differences.

References

Application Notes: Real-Time Monitoring of Enzymatic Reactions with FRET Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful biophysical tool that allows for the investigation of molecular interactions in real-time.[1][2][3][4] In the context of enzymology, FRET-based assays provide a continuous and highly sensitive method for monitoring enzyme activity, making them ideal for kinetic studies, inhibitor screening, and diagnostics.[5][6][7] These assays utilize specially designed substrates that contain a FRET donor and acceptor pair. Enzymatic cleavage of the substrate separates the FRET pair, leading to a measurable change in fluorescence.[2][8] This application note provides a detailed overview of the principles, protocols, and applications of FRET-based enzymatic assays.

Principles of FRET-Based Enzymatic Assays

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that occurs when they are in close proximity (typically 1-10 nm).[1][3] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. In a FRET-based enzymatic assay, a substrate is synthesized to contain both a donor and an acceptor fluorophore. When the substrate is intact, the donor and acceptor are close enough for FRET to occur. Upon excitation of the donor, energy is transferred to the acceptor, which then emits fluorescence at its characteristic wavelength. Cleavage of the substrate by an enzyme separates the donor and acceptor, disrupting FRET. This results in an increase in donor fluorescence and a decrease in acceptor fluorescence, providing a real-time readout of enzymatic activity.[2]

Visualization of the FRET-Based Assay Principle

FRET_Principle cluster_0 Intact FRET Substrate cluster_1 Cleaved Substrate Donor_intact Donor Peptide Cleavage Site Donor_intact->Peptide Acceptor_intact Acceptor Peptide->Acceptor_intact label_fret FRET Occurs Donor_cleaved Donor Acceptor_cleaved Acceptor label_nofret FRET Disrupted Enzyme Enzyme Enzyme->Peptide Cleavage

Caption: Principle of a FRET-based enzymatic assay.

Key Components and Design Considerations

The successful development of a FRET-based enzymatic assay relies on the careful selection and design of its components.

FRET Pairs

The choice of the donor-acceptor pair is critical for assay performance.[4] Commonly used FRET pairs include fluorescent proteins (e.g., CFP/YFP, mOrange2/mCherry) and organic dyes (e.g., EDANS/DABCYL, 5-FAM/QXL™520).[9][10][11][12] The ideal FRET pair should have a significant overlap between the donor's emission spectrum and the acceptor's excitation spectrum.[3]

Substrate Design

The substrate is typically a peptide or other molecule that is specifically recognized and cleaved by the enzyme of interest.[10][13] The donor and acceptor fluorophores are attached to the substrate at positions that flank the cleavage site.[12] The length and sequence of the peptide can influence both the enzyme's affinity for the substrate and the FRET efficiency.[10][12]

FRET Pair ComponentExamplesKey Considerations
Donor CFP, 5-FAM, EDANS, 2-AbzHigh quantum yield, photostability.
Acceptor/Quencher YFP, QXL™520, DABCYL, 3-nitrotyrosineHigh extinction coefficient, spectral overlap with donor emission.[12][14]
Linker/Substrate Peptides, Nucleic AcidsSpecific for the target enzyme, optimal length for FRET.[10]

Table 1: Common Components for FRET Substrate Design.

Experimental Protocols

This section provides a general protocol for a FRET-based protease assay. This can be adapted for other enzyme classes with appropriate substrate modifications.

Materials and Reagents
  • Enzyme: Purified enzyme of interest.

  • FRET Substrate: Specific for the target enzyme, lyophilized or in a stock solution (e.g., in DMSO).

  • Assay Buffer: Buffer composition optimized for enzyme activity (e.g., Tris-HCl, HEPES with appropriate pH and salt concentrations).

  • Inhibitor (Optional): For inhibitor screening and IC50 determination.

  • Microplate Reader: Capable of fluorescence intensity measurements with appropriate excitation and emission filters.

  • 96- or 384-well plates: Black, opaque plates are recommended to minimize background fluorescence.

General Assay Protocol
  • Reagent Preparation:

    • Prepare the assay buffer and store it at the appropriate temperature.

    • Reconstitute the lyophilized FRET substrate in DMSO to create a concentrated stock solution.

    • Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically.

    • For inhibitor studies, prepare a serial dilution of the inhibitor in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the microplate.

    • For inhibitor screening, add 10 µL of the inhibitor dilutions to the appropriate wells. Add 10 µL of assay buffer to the control wells.

    • Add 20 µL of the enzyme working solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at the optimal temperature for the enzyme for 15 minutes to allow the enzyme and inhibitor to interact.

  • Initiation and Measurement:

    • Prepare the FRET substrate solution in assay buffer.

    • Initiate the reaction by adding 20 µL of the FRET substrate solution to all wells. The final concentration of the substrate should ideally be at or below the Michaelis constant (Km) for kinetic studies.[15]

    • Immediately place the plate in the microplate reader and begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor and acceptor.

    • Collect data at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to obtain a linear reaction rate.

Experimental Workflow

Workflow cluster_prep cluster_assay cluster_analysis Prep_Buffer Prepare Assay Buffer Add_Components Add Buffer, Inhibitor, and Enzyme to Plate Prep_Buffer->Add_Components Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Add_Components Prep_Substrate Prepare FRET Substrate Initiate Initiate with Substrate Prep_Substrate->Initiate Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Components Pre_Incubate Pre-incubate Add_Components->Pre_Incubate Pre_Incubate->Initiate Measure Measure Fluorescence Over Time Initiate->Measure Plot Plot Data (Fluorescence vs. Time) Measure->Plot Calculate Calculate Reaction Rates / IC50 Plot->Calculate

Caption: General experimental workflow for a FRET-based enzyme assay.

Data Analysis

Enzyme Kinetics

The initial reaction velocity (V₀) can be determined from the linear portion of the fluorescence versus time plot. By measuring V₀ at various substrate concentrations, the Michaelis-Menten parameters, Kₘ and Vₘₐₓ, can be calculated.[16]

Inhibitor Screening and IC50 Determination

For inhibitor screening, the percent inhibition is calculated by comparing the reaction rate in the presence of the compound to the control reaction rate. The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescriptionTypical Values (Example: Protease)
Kₘ (µM) Substrate concentration at half-maximal velocity.1 - 100
kcat (s⁻¹) Turnover number; the number of substrate molecules converted to product per enzyme molecule per second.0.1 - 1000
kcat/Kₘ (M⁻¹s⁻¹) Catalytic efficiency of the enzyme.10³ - 10⁷
IC50 (nM) Concentration of an inhibitor that reduces enzyme activity by 50%.1 - 10,000

Table 2: Representative Quantitative Data from FRET-Based Enzyme Assays.

Application in a Signaling Pathway: Apoptosis

FRET-based assays are invaluable for studying the activity of enzymes in complex biological pathways. For example, caspases are a family of proteases that play a critical role in apoptosis (programmed cell death).[17] A FRET substrate containing a caspase-specific cleavage sequence (e.g., DEVD for caspase-3) can be used to monitor caspase activity in real-time in cell lysates or even in living cells.[18][19]

Caspase Activation in Apoptosis Signaling

Apoptosis_Pathway Apoptotic_Signal Apoptotic Signal (e.g., TNF-α, FasL) Procaspase8 Procaspase-8 Apoptotic_Signal->Procaspase8 activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves FRET_Assay FRET Assay for Caspase-3 Caspase3->FRET_Assay monitored by Apoptosis Apoptosis Substrates->Apoptosis

Caption: Monitoring caspase-3 activity in the apoptotic pathway using a FRET assay.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal Incorrect filter settings.[20]Verify excitation and emission wavelengths for the specific FRET pair.
Inactive enzyme.Use a fresh enzyme preparation; ensure proper storage and handling.
Substrate degradation.Prepare fresh substrate solution; store stock solution protected from light.
High Background Signal Autofluorescence of compounds or buffer components.[21]Run controls without enzyme or substrate; use a different buffer.
Substrate instability (spontaneous hydrolysis).Test substrate stability in assay buffer without enzyme.
Non-linear Reaction Rate Substrate depletion.Use a lower enzyme concentration or higher substrate concentration.
Inner filter effect at high substrate concentrations.[22][23]Use lower substrate concentrations or correct for the inner filter effect.
Enzyme instability.Optimize buffer conditions (pH, ionic strength, additives).

Table 3: Common Troubleshooting Scenarios for FRET-Based Assays.

Conclusion

FRET-based assays offer a robust, sensitive, and continuous method for monitoring enzymatic reactions. Their adaptability makes them suitable for a wide range of applications, from fundamental kinetic studies to high-throughput screening in drug discovery.[24][25][26][27] By carefully designing the FRET substrate and optimizing assay conditions, researchers can obtain high-quality, real-time data on enzyme function.

References

Application Notes and Protocols for FRET-Based SARS-CoV-2 Protease Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[1][2][3][4][5] The recognition sequence for Mpro is not found in human proteases, making it an attractive target for the development of specific antiviral inhibitors with a potentially high therapeutic index.[2]

Fluorescence Resonance Energy Transfer (FRET) based assays are a widely adopted method for high-throughput screening (HTS) of protease inhibitors due to their sensitivity, reproducibility, and compatibility with automated systems.[6][7] These assays utilize a peptide substrate containing a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

This document provides detailed application notes and protocols for the use of a Dabcyl/EDANS FRET peptide substrate for screening inhibitors of SARS-CoV-2 Mpro.

Principle of the Assay

The inhibitor screening assay is based on the principle of FRET.[6][7] The substrate consists of a peptide sequence specific for the SARS-CoV-2 Mpro, flanked by a fluorophore, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and a quencher, 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl). In the intact peptide, the close proximity of Dabcyl to EDANS (typically within 10-100 Å) allows for the non-radiative transfer of energy from the excited EDANS fluorophore to the Dabcyl quencher, resulting in minimal fluorescence emission.[8]

When SARS-CoV-2 Mpro recognizes and cleaves the peptide sequence, the EDANS fluorophore is separated from the Dabcyl quencher. This separation disrupts the FRET, leading to an increase in fluorescence intensity that is directly proportional to the enzymatic activity.[9] Potential inhibitors of Mpro will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescence signal compared to an uninhibited control.

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Substrate_intact Dabcyl-YVADAPV-EDANS SARS-CoV-2_Mpro SARS-CoV-2 Mpro Substrate_intact->SARS-CoV-2_Mpro Cleavage Dabcyl Dabcyl (Quencher) EDANS EDANS (Fluorophore) EDANS->Dabcyl FRET No_Light_out Quenched Fluorescence Light_in Excitation Light (340 nm) Light_in->EDANS Substrate_cleaved_D Dabcyl-YVA Substrate_cleaved_E DAPV-EDANS Light_out Emitted Light (490 nm) Substrate_cleaved_E->Light_out Light_in_2 Excitation Light (340 nm) Light_in_2->Substrate_cleaved_E SARS-CoV-2_Mpro->Substrate_cleaved_D SARS-CoV-2_Mpro->Substrate_cleaved_E Inhibitor Inhibitor Inhibitor->SARS-CoV-2_Mpro Inhibition

Caption: FRET-based cleavage of Dabcyl-peptide-EDANS by SARS-CoV-2 Mpro.

FRET Substrate: this compound

The selection of the peptide sequence within the FRET substrate is critical as it determines the specificity of the assay for the target protease. The user has specified the peptide sequence YVADAPV . It is important to note that this sequence is not a recognized cleavage site for SARS-CoV-2 Mpro. The canonical cleavage site for SARS-CoV-2 Mpro is X-(L/F/M)-Q↓(G/A/S)-X, with a glutamine (Q) at the P1 position being essential for recognition and cleavage.[2][4]

The most widely used and validated FRET substrate for SARS-CoV-2 Mpro is Dabcyl-KTSAVLQSGFRKME-EDANS .[1][9][10][11][12] This sequence corresponds to the nsp4/nsp5 cleavage site of the SARS-CoV polyprotein.

For the purpose of providing a robust and validated protocol, the following sections will refer to the use of the Dabcyl-KTSAVLQSGFRKME-EDANS substrate. If the user intends to proceed with the this compound substrate, it is imperative to first validate that this peptide is indeed cleaved by SARS-CoV-2 Mpro and to characterize its kinetic parameters, as it may be intended for a different protease or represent a novel substrate design.

Quantitative Data

The following table summarizes key quantitative parameters for the interaction of SARS-CoV-2 Mpro with the Dabcyl-KTSAVLQSGFRKME-EDANS substrate and the inhibitory effects of known compounds.

ParameterValueReference
Substrate Dabcyl-KTSAVLQSGFRKME-EDANS
Excitation Wavelength336-340 nm[3][9]
Emission Wavelength490-538 nm[3]
Michaelis Constant (Km)17-28 µM[1][9]
Catalytic Rate Constant (kcat)1.9 s⁻¹[9]
Positive Control Inhibitor GC376
IC50Varies by study[3]
Positive Control Inhibitor Baicalein
IC50~50 µM in some assays[6]

Note: Kinetic parameters and IC50 values can vary depending on assay conditions (e.g., buffer composition, pH, temperature, and enzyme/substrate concentrations).

Experimental Protocols

This section provides a detailed protocol for a high-throughput inhibitor screening assay using the Dabcyl-KTSAVLQSGFRKME-EDANS substrate in a 96- or 384-well plate format.

Materials and Reagents
  • SARS-CoV-2 Mpro: Recombinant, purified enzyme.

  • FRET Substrate: Dabcyl-KTSAVLQSGFRKME-EDANS, lyophilized powder.

  • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • DMSO: Anhydrous, for dissolving substrate and test compounds.

  • Positive Control Inhibitor: e.g., GC376 or Baicalein.

  • Test Compounds: Library of potential inhibitors.

  • Microplates: Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements.

  • Fluorescence Plate Reader: Capable of excitation at ~340 nm and emission at ~490 nm.

Reagent Preparation
  • SARS-CoV-2 Mpro Stock Solution: Reconstitute the lyophilized enzyme in an appropriate buffer (as recommended by the supplier) to a stock concentration of, for example, 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • FRET Substrate Stock Solution: Dissolve the Dabcyl-KTSAVLQSGFRKME-EDANS powder in DMSO to a stock concentration of 10 mM.[9] Store at -20°C, protected from light.

  • Working Solutions:

    • Mpro Working Solution: On the day of the experiment, thaw an aliquot of the Mpro stock solution on ice. Dilute the enzyme in cold Assay Buffer to the desired final concentration (e.g., 40 nM).[6]

    • Substrate Working Solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM). The optimal concentration should be at or near the Km value.

    • Test Compound/Positive Control Plates: Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO or the appropriate solvent. Then, dilute these into Assay Buffer to the desired screening concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

Assay Procedure

The following workflow is for a single well. This should be adapted for high-throughput screening, including appropriate controls.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - Mpro Working Solution - Substrate Working Solution - Compound/Control Plates start->reagent_prep plate_setup Plate Setup (96/384-well black plate) reagent_prep->plate_setup add_components Add Components to Wells: 1. 50 µL Assay Buffer 2. 10 µL Test Compound/Control 3. 20 µL Mpro Working Solution plate_setup->add_components pre_incubation Pre-incubate at Room Temperature for 30 min add_components->pre_incubation initiate_reaction Initiate Reaction: Add 20 µL Substrate Working Solution pre_incubation->initiate_reaction incubation Incubate at Room Temperature for 2 hours (Protected from light) initiate_reaction->incubation read_plate Read Fluorescence (Ex: 340 nm, Em: 490 nm) incubation->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for SARS-CoV-2 Mpro inhibitor screening.

  • Plate Layout: Design the plate layout to include:

    • Blank wells: Assay Buffer only (for background fluorescence).

    • Negative control wells (100% activity): Enzyme, substrate, and solvent (e.g., DMSO) without inhibitor.

    • Positive control wells (0% activity): Substrate and solvent only (no enzyme).

    • Test compound wells: Enzyme, substrate, and test compound.

    • Positive inhibitor control wells: Enzyme, substrate, and a known inhibitor (e.g., GC376).

  • Assay Assembly:

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the test compound, positive control inhibitor, or solvent to the appropriate wells.

    • Add 20 µL of the Mpro working solution to all wells except the "no enzyme" positive control wells. Add 20 µL of Assay Buffer to these wells instead.

    • Mix gently by pipetting or shaking the plate.

    • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.[3]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Working Solution to all wells. The total reaction volume will be 100 µL.

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Cover the plate to protect it from light.

    • Incubate at room temperature for a set period (e.g., 2 hours).[3] The incubation time should be optimized to ensure the reaction is in the linear range.

    • Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~490 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of Mpro inhibition for each test compound:

    Where:

    • Fluorescence_inhibitor is the fluorescence from the wells containing the test compound.

    • Fluorescence_no_inhibitor is the average fluorescence from the negative control wells (100% activity).

  • Determine IC50 Values: For compounds that show significant inhibition, perform dose-response experiments with a range of concentrations. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated as follows:

    Where:

    • SD_positive and Mean_positive are the standard deviation and mean of the positive control (e.g., no enzyme).

    • SD_negative and Mean_negative are the standard deviation and mean of the negative control (e.g., no inhibitor).

Considerations for Custom FRET Substrates

If using a non-standard peptide sequence such as "YVADAPV," the following validation steps are crucial before use in an inhibitor screening campaign:

  • Confirmation of Cleavage: Incubate the custom FRET substrate with SARS-CoV-2 Mpro and monitor for an increase in fluorescence over time compared to a no-enzyme control. Mass spectrometry can also be used to confirm the cleavage site.

  • Enzyme Kinetics: Determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the cleavage of the new substrate by Mpro. This is essential for optimizing the substrate concentration in the screening assay and for comparing the efficiency of cleavage to standard substrates.

  • Assay Optimization: The optimal enzyme concentration, substrate concentration, incubation time, and buffer conditions may differ for a custom substrate and should be determined empirically to ensure a robust and sensitive assay.

By following these detailed protocols and considering the critical aspects of substrate selection, researchers can effectively implement a FRET-based assay for the high-throughput screening and identification of novel inhibitors against SARS-CoV-2 main protease.

References

Troubleshooting & Optimization

Troubleshooting low signal in Dabcyl-EDANS FRET assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their Dabcyl-EDANS FRET assays.

Troubleshooting Low Signal: A Step-by-Step Guide

Low signal in a FRET assay can be frustrating and can obscure the interpretation of your results. This section provides a systematic approach to identifying and resolving the root cause of a weak signal.

Question: My FRET signal is very low or indistinguishable from the background. What are the first things I should check?

Answer:

When encountering a low FRET signal, it's best to start with the most fundamental aspects of your experimental setup. Here is a checklist of initial troubleshooting steps:

  • Verify Instrument Settings:

    • Excitation and Emission Wavelengths: Ensure your plate reader or fluorometer is set to the optimal wavelengths for the Dabcyl-EDANS pair. For EDANS, the excitation maximum is typically around 335-340 nm, and the emission maximum is around 490-500 nm.[1][2] Dabcyl has a maximum absorbance at approximately 472 nm, which should overlap with the EDANS emission spectrum for efficient quenching.[1]

    • Gain Settings: If the signal is low, you may need to increase the gain on your instrument. However, be aware that this can also amplify background noise.

    • Plate/Cuvette Type: Ensure you are using black plates or cuvettes designed for fluorescence assays to minimize background from scattered light.

  • Assess Reagent Integrity:

    • Substrate Quality: The purity of your Dabcyl-EDANS labeled peptide is critical. Incomplete synthesis or degradation can lead to a high proportion of unlabeled or singly labeled peptides, which will not produce a FRET signal.[3] Consider verifying the purity of your substrate via HPLC and mass spectrometry.

    • Enzyme Activity: Confirm that your enzyme is active. You can do this by running a positive control with a known substrate or by using a different assay for enzyme activity.

    • Buffer Components: Ensure your assay buffer has the correct pH and ionic strength for optimal enzyme activity. Also, check for any components that might interfere with fluorescence, such as certain salts or detergents at high concentrations.

  • Review Assay Conditions:

    • Concentrations: Double-check the concentrations of your substrate and enzyme. If the enzyme concentration is too low, the reaction rate will be slow, resulting in a weak signal. If the substrate concentration is too low, you may not be generating enough fluorescent product to detect above the background.

    • Incubation Time: It's possible that the reaction has not proceeded long enough to generate a detectable signal. Try extending the incubation time and taking kinetic readings.

Below is a troubleshooting workflow to guide you through these initial checks.

Troubleshooting_Workflow Initial Troubleshooting for Low FRET Signal start Low FRET Signal Detected check_instrument Verify Instrument Settings (Wavelengths, Gain) start->check_instrument check_reagents Assess Reagent Integrity (Substrate, Enzyme, Buffer) check_instrument->check_reagents Settings Correct end_good Signal Restored check_instrument->end_good Settings Incorrect, Corrected check_conditions Review Assay Conditions (Concentrations, Time) check_reagents->check_conditions Reagents OK check_reagents->end_good Reagents Faulty, Replaced optimize_assay Proceed to Assay Optimization check_conditions->optimize_assay Conditions Appear Correct check_conditions->end_good Conditions Incorrect, Adjusted

Caption: A flowchart for the initial steps in troubleshooting a low FLET signal.

Frequently Asked Questions (FAQs)

This section addresses common issues in more detail.

Q1: How do I optimize the concentration of my Dabcyl-EDANS substrate?

A1: Substrate concentration is a critical parameter. Too low, and the signal will be weak. Too high, and you can encounter the "inner filter effect," where the substrate itself absorbs the excitation or emission light, leading to a non-linear and artificially low signal.[4][5]

Optimization Protocol: Substrate Titration

  • Prepare a Substrate Dilution Series: Prepare a series of substrate concentrations in your assay buffer, ranging from well below to well above the expected Michaelis constant (Km) of your enzyme. A typical range to test might be from 0.1 µM to 50 µM.

  • Set Up the Assay: For each substrate concentration, prepare replicate wells with and without a fixed, optimal concentration of your enzyme.

  • Measure Fluorescence: Incubate the plate at the optimal temperature for your enzyme and measure the fluorescence signal kinetically over a set period (e.g., every 2 minutes for 1 hour).

  • Analyze the Data:

    • Calculate the initial reaction velocity (the slope of the linear portion of the fluorescence versus time plot) for each substrate concentration.

    • Plot the initial velocity against the substrate concentration. This should yield a Michaelis-Menten curve.

    • The optimal substrate concentration for routine assays is typically at or slightly above the Km value, where the reaction rate is sensitive to enzyme activity but not yet limited by substrate availability.

Substrate ConcentrationEffect on SignalRecommendation
Too Low (< 0.1 x Km) Low signal, poor signal-to-noise ratio.Increase substrate concentration.
Optimal (1-2 x Km) Good signal, sensitive to changes in enzyme activity.Ideal for most kinetic assays.
Too High (> 10 x Km) Risk of inner filter effect, substrate inhibition, and wasted reagent.[5]Decrease substrate concentration.
Q2: My signal is decreasing over time, even in my control wells without enzyme. What could be the cause?

A2: A decreasing signal over time, especially in the absence of enzyme activity, is often due to photobleaching.[6][7] Photobleaching is the irreversible photochemical destruction of the fluorophore (EDANS) upon exposure to excitation light.

Strategies to Mitigate Photobleaching:

  • Reduce Excitation Light Intensity: Use neutral density filters to decrease the intensity of the excitation light.[7]

  • Minimize Exposure Time: Limit the duration of light exposure by taking fewer measurements over your time course or by using the shortest possible integration time for each reading.[6][7]

  • Use Antifade Reagents: While more common in microscopy, incorporating antifade reagents into your buffer can sometimes help, although compatibility with your enzyme must be verified.

  • Create a Photobleaching Curve: Measure the fluorescence of a control sample (substrate in buffer without enzyme) over the same time course as your experiment. You can then use this curve to correct the data from your experimental wells for the signal loss due to photobleaching.[7]

Photobleaching_Effect Effect of Photobleaching on FRET Signal Excitation Continuous Excitation Light EDANS EDANS Fluorophore (Emitting Signal) Excitation->EDANS Excites Photodamage Photochemical Damage EDANS->Photodamage Leads to Bleached_EDANS Bleached EDANS (Non-fluorescent) Photodamage->Bleached_EDANS Results in Signal_Loss Decreased Fluorescence Signal Bleached_EDANS->Signal_Loss

Caption: Diagram illustrating how continuous light exposure leads to photobleaching and signal loss.

Q3: How does the "inner filter effect" impact my assay, and how can I correct for it?

A3: The inner filter effect (IFE) occurs when a component in the sample absorbs the excitation or emission light, leading to an artificially low fluorescence reading. In Dabcyl-EDANS assays, this is most often caused by high concentrations of the substrate itself.

Identifying and Correcting for the Inner Filter Effect:

  • Identification: IFE is likely if you observe a decrease in signal at very high substrate concentrations in your substrate titration experiment (see Q1).

  • Correction Protocol:

    • Measure Absorbance: In a separate experiment, measure the absorbance of your substrate at both the excitation and emission wavelengths across the concentration range used in your assay.

    • Calculate Correction Factor: A simplified correction factor can be calculated using the following formula: Fcorrected = Fobserved x 10(Aex + Aem)/2 Where Fcorrected is the corrected fluorescence, Fobserved is the measured fluorescence, Aex is the absorbance at the excitation wavelength, and Aem is the absorbance at the emission wavelength.

    • Apply Correction: Apply this correction factor to your raw fluorescence data.

ParameterDescription
Excitation IFE The substrate absorbs the light intended to excite the EDANS fluorophore.
Emission IFE The substrate absorbs the light emitted by the EDANS fluorophore before it reaches the detector.
Q4: Could the length or sequence of my peptide substrate be the cause of a low signal?

A4: Yes, the design of the peptide linking Dabcyl and EDANS is crucial for efficient FRET.

  • Distance between Dabcyl and EDANS: FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor.[8] The ideal distance for the Dabcyl-EDANS pair is within their Förster radius, which is approximately 33-41 Å.[8] If the peptide is too long, the quenching of the uncleaved substrate will be inefficient, leading to high background and a low signal-to-noise ratio. If it's too short, it may sterically hinder enzyme binding.

  • Peptide Solubility: Hydrophobic peptide sequences can lead to poor solubility in aqueous buffers, causing the substrate to precipitate or aggregate. This reduces the effective substrate concentration and can lead to erratic signals. Consider including more hydrophilic residues in the peptide sequence if solubility is an issue.

  • Enzyme-Fluorophore Interactions: In some cases, the fluorophores themselves can interact with the enzyme, potentially inhibiting its activity or altering the fluorescence properties. This is more common with larger, bulkier fluorophores but can occasionally be a factor with smaller dyes as well.

Experimental Protocols

Protocol 1: Enzyme Concentration Titration

Objective: To determine the optimal enzyme concentration that results in a linear reaction rate over the desired assay time.

Materials:

  • Dabcyl-EDANS substrate at its optimal concentration (e.g., 1-2 x Km)

  • Enzyme stock solution of known concentration

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of your enzyme in assay buffer. The range will depend on the specific activity of your enzyme but could span from pM to µM concentrations.

  • In a 96-well black plate, add a fixed amount of the Dabcyl-EDANS substrate to each well.

  • Initiate the reaction by adding the different concentrations of the enzyme to the wells. Include a no-enzyme control.

  • Immediately place the plate in a pre-warmed microplate reader.

  • Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for EDANS.

  • Calculate the initial reaction velocity for each enzyme concentration by determining the slope of the initial linear phase of the reaction.

  • Plot the initial velocity versus enzyme concentration. The optimal enzyme concentration for your assay will be in the linear range of this plot.

Protocol 2: Verifying Substrate Cleavage by HPLC

Objective: To confirm that the observed increase in fluorescence is due to enzymatic cleavage of the substrate.

Materials:

  • Dabcyl-EDANS substrate

  • Enzyme

  • Assay buffer

  • Reaction quench solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a fluorescence detector

Procedure:

  • Set up two reactions: one with the enzyme and one without (negative control).

  • Incubate both reactions at the optimal temperature for a sufficient time to allow for significant substrate cleavage in the enzyme-containing reaction.

  • Stop the reactions by adding the quench solution.

  • Analyze the samples by reverse-phase HPLC.

  • Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of EDANS.

  • Expected Result: The sample with the enzyme should show a decrease in the peak corresponding to the intact substrate and the appearance of new, earlier-eluting peaks corresponding to the cleaved, fluorescent EDANS-containing fragment. The negative control should only show the peak for the intact substrate.

FRET_Principle Principle of Dabcyl-EDANS FRET Assay cluster_0 Uncleaved Substrate cluster_1 Cleaved Substrate EDANS_quenched EDANS Peptide_intact Peptide EDANS_quenched->Peptide_intact FRET FRET EDANS_quenched->FRET Energy Transfer Dabcyl_quenched Dabcyl No_Signal Low Fluorescence Dabcyl_quenched->No_Signal Quenches Signal Enzyme Enzyme Cleavage Dabcyl_quenched->Enzyme Peptide_intact->Dabcyl_quenched Excitation_quenched Excitation (340 nm) Excitation_quenched->EDANS_quenched FRET->Dabcyl_quenched EDANS_free EDANS-Peptide Fragment High_Signal High Fluorescence (490 nm) EDANS_free->High_Signal Emits Light Dabcyl_free Dabcyl-Peptide Fragment Excitation_free Excitation (340 nm) Excitation_free->EDANS_free Enzyme->EDANS_free Enzyme->Dabcyl_free

Caption: The mechanism of a Dabcyl-EDANS FRET assay for protease activity.

References

Dabcyl-EDANS Kinetic Data Analysis and Interpretation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dabcyl-EDANS kinetic assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the analysis and interpretation of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for a Dabcyl-EDANS FRET pair?

The optimal excitation wavelength for EDANS is approximately 335-340 nm, and its emission is detected at around 490-500 nm.[1][2][3] Dabcyl serves as a quencher with a maximum absorbance at about 472 nm, which effectively overlaps with the emission spectrum of EDANS, enabling efficient fluorescence resonance energy transfer (FRET).[1][4]

Q2: Why is my fluorescence signal decreasing over time instead of increasing?

A decreasing fluorescence signal can be indicative of several issues:

  • Photobleaching: Continuous exposure to the excitation light can lead to the photochemical destruction of the EDANS fluorophore, causing a reduction in signal.[5] To mitigate this, minimize the exposure of your samples to the light source.[5]

  • Substrate Instability: The peptide substrate may be degrading or precipitating out of solution over the course of the experiment.

  • Enzyme Instability: The enzyme may be losing activity over time under the assay conditions.

Q3: How do I convert my relative fluorescence units (RFU) to the concentration of the product formed?

To convert RFU to product concentration, you need to create a standard curve. This is done by measuring the fluorescence of known concentrations of the cleaved fluorescent product (EDANS-containing peptide fragment). If the purified product is unavailable, you can generate it by incubating a high concentration of the substrate with the enzyme until the reaction goes to completion.[6] The resulting fluorescence intensity will correspond to 100% substrate conversion. A linear relationship between fluorescence intensity and product concentration should be established in the range of your experimental values.

Q4: What are the essential controls to include in my Dabcyl-EDANS kinetic assay?

To ensure the validity of your results, the following controls are crucial:

  • No-enzyme control: This control contains the substrate and buffer but no enzyme. It helps to determine the background fluorescence and assess substrate stability.

  • No-substrate control: This control contains the enzyme and buffer but no substrate. It accounts for any intrinsic fluorescence of the enzyme or buffer components.

  • Positive control: A known inhibitor or activator of the enzyme can be used to validate the assay's responsiveness.

  • Solvent control: If your test compounds are dissolved in a solvent like DMSO, include a control with the same concentration of the solvent to assess its effect on the enzyme activity.

Q5: What is the "inner filter effect" and how can I minimize it?

The inner filter effect occurs at high substrate or product concentrations where the molecules absorb a significant amount of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence.[7][8] This can result in an underestimation of the reaction velocity.[6] To minimize this effect, it is recommended to work with substrate concentrations where the absorbance is low, typically below 0.1 absorption units.[7] You can also test for the inner filter effect by measuring the fluorescence of varying concentrations of the fluorophore; a linear response indicates the absence of this effect.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during Dabcyl-EDANS kinetic experiments.

Problem Potential Cause(s) Recommended Solution(s)
High background fluorescence 1. Contaminated buffer or reagents.[7]2. Intrinsic fluorescence of test compounds.3. Autohydrolysis of the substrate.1. Use high-purity reagents and freshly prepared buffers.2. Measure the fluorescence of the compound alone at the assay wavelengths.3. Monitor the fluorescence of a no-enzyme control over time.
Non-linear or "hockey stick" reaction progress curves 1. Substrate depletion.2. Enzyme instability.3. Inner filter effect at high product concentrations.[6][7][8]4. Product inhibition.1. Use a lower enzyme concentration or a higher substrate concentration to ensure you are measuring the initial velocity.2. Check enzyme stability under assay conditions.3. Dilute the sample or use lower substrate concentrations.[7]4. Analyze the data for product inhibition kinetics.
High variability between replicate wells 1. Pipetting errors.2. Incomplete mixing of reagents.3. Bubbles in the wells.[9]4. Temperature fluctuations.1. Calibrate pipettes and use careful pipetting techniques.2. Ensure thorough mixing after adding each reagent.3. Centrifuge the plate briefly before reading to remove bubbles.4. Allow all reagents and the plate to equilibrate to the assay temperature.
Low signal-to-noise ratio 1. Suboptimal enzyme or substrate concentration.2. Inefficient FRET quenching in the intact substrate.3. Incorrect instrument settings (gain, excitation/emission wavelengths).1. Optimize the concentrations of both enzyme and substrate.[10][11]2. Verify the purity and integrity of the FRET-labeled peptide.3. Adjust instrument settings to maximize the signal from a positive control while keeping the background low.
Fluctuating or erratic signal 1. Substrate or compound precipitation.[9]2. Instrument malfunction.3. Bubbles forming during the read.[9]1. Check the solubility of the substrate and any test compounds in the assay buffer. Consider adding a small amount of an organic solvent like DMSO if compatible with your enzyme.2. Check the instrument's performance with a stable fluorescent standard.3. Degas buffers and ensure gentle mixing to prevent bubble formation.

Experimental Protocols

Standard Enzyme Kinetic Assay Protocol
  • Prepare Reagents:

    • Prepare a concentrated stock solution of the Dabcyl-EDANS substrate in an appropriate solvent (e.g., DMSO).

    • Prepare the assay buffer (e.g., Tris-HCl, HEPES) at the desired pH and ionic strength.

    • Prepare a stock solution of the enzyme in a suitable buffer that ensures its stability.

  • Assay Setup:

    • In a 96-well or 384-well black microplate, add the assay buffer to all wells.

    • Add the Dabcyl-EDANS substrate to the wells to achieve the desired final concentrations. It is recommended to test a range of substrate concentrations to determine the Michaelis-Menten constants (Km and Vmax).

    • If screening for inhibitors, add the test compounds to the appropriate wells. Include a solvent control (e.g., DMSO) at the same concentration used for the compounds.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the enzyme to each well.

    • Mix the contents of the wells thoroughly but gently to avoid introducing bubbles.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.[2]

    • Collect fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a duration that allows for the determination of the initial linear rate of the reaction.[12]

  • Data Analysis:

    • For each substrate concentration, plot the fluorescence intensity (RFU) against time.

    • Determine the initial velocity (v0) from the linear portion of the progress curve. This is the slope of the initial phase of the reaction.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Visualizations

Caption: Principle of the Dabcyl-EDANS FRET-based protease assay.

Troubleshooting_Workflow start Start Data Analysis check_controls Are Controls Behaving as Expected? start->check_controls high_background High Background Signal? check_controls->high_background Yes linear_progress Are Progress Curves Linear? check_controls->linear_progress No check_reagents Check for Contaminated Reagents or Autohydrolysis of Substrate high_background->check_reagents Yes high_background->linear_progress No end End check_reagents->end check_concentrations Optimize Enzyme/Substrate Concentrations. Check for Inner Filter Effect. linear_progress->check_concentrations No good_data Proceed with Kinetic Analysis linear_progress->good_data Yes check_concentrations->end good_data->end

Caption: A simplified workflow for troubleshooting Dabcyl-EDANS kinetic data.

References

Technical Support Center: Enzyme Stability and Activity in FRET Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to enzyme stability and activity in Förster Resonance Energy Transfer (FRET) assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My FRET signal is weak or absent. What are the potential causes related to the enzyme?

A1: A weak or non-existent FRET signal can stem from several enzyme-related issues:

  • Low Enzyme Activity: The enzyme may not be active enough to cleave the FRET substrate. This can be due to improper storage, degradation, or the presence of inhibitors.

  • Incorrect Enzyme Concentration: The concentration of the enzyme might be too low to produce a detectable signal within the assay timeframe.[1] Conversely, an excessively high concentration can lead to very rapid substrate cleavage, making it difficult to measure the initial reaction velocity.

  • Suboptimal Assay Conditions: Enzyme activity is highly dependent on factors like pH, temperature, and buffer composition.[2][3][4] The current conditions may not be optimal for your specific enzyme.

  • Enzyme Aggregation: Enzymes can aggregate, leading to a loss of activity.[5][6] This can be influenced by buffer conditions, enzyme concentration, and the presence of certain ions.

Troubleshooting Steps:

  • Verify Enzyme Activity: Use a known positive control substrate to confirm the enzyme is active.

  • Optimize Enzyme Concentration: Perform a titration experiment to determine the optimal enzyme concentration that yields a linear reaction rate over a suitable time course.[1][7]

  • Optimize Assay Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your enzyme.[2][8]

  • Check for Aggregation: Use techniques like dynamic light scattering (DLS) or native PAGE to check for enzyme aggregates. If aggregation is suspected, try including additives like non-ionic detergents (e.g., Triton X-100, Tween-20) or glycerol in the assay buffer.[7][9]

Q2: I'm observing a high background signal or a decreasing FRET signal in my negative controls.

A2: High background or a decreasing signal in controls (without enzyme) can be caused by:

  • Substrate Instability/Autocleavage: The FRET substrate may be unstable under the assay conditions and undergoing spontaneous cleavage.

  • Photobleaching: The fluorophores on the FRET substrate can be susceptible to photobleaching, especially with prolonged exposure to the excitation light source.[9][10][11][12] This leads to a decrease in signal over time.

  • Contaminating Proteases: The enzyme preparation or other assay components might be contaminated with proteases that are cleaving the substrate.

  • Compound Interference: If screening compounds, the compounds themselves might be fluorescent or quench the fluorescence of the FRET pair.

Troubleshooting Steps:

  • Substrate Stability Control: Incubate the FRET substrate in the assay buffer without the enzyme and monitor the signal over time. A significant change indicates substrate instability.

  • Minimize Photobleaching: Reduce the excitation light intensity, decrease the exposure time, or use more photostable fluorophores.[9][12] Quantum dots can be a more photostable alternative to organic dyes.[13]

  • Use Protease Inhibitors: If contamination is suspected, add a broad-spectrum protease inhibitor cocktail to your negative controls.

  • Compound Interference Control: Run controls with the compounds alone (no enzyme) to check for autofluorescence or quenching effects.

Q3: The enzyme activity appears to decrease over the time course of the experiment.

A3: A decline in enzyme activity during the assay can be attributed to:

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the experiment, leading to denaturation and loss of activity.[14]

  • Substrate Depletion: At high enzyme concentrations or with highly active enzymes, the substrate can be rapidly consumed, leading to a decrease in the reaction rate.

  • Product Inhibition: The product of the enzymatic reaction can act as an inhibitor, binding to the enzyme and reducing its activity.[15]

  • Enzyme Adsorption: The enzyme may adsorb to the surfaces of the microplate wells, reducing its effective concentration in the solution.[9]

Troubleshooting Steps:

  • Assess Enzyme Stability: Pre-incubate the enzyme in the assay buffer for the duration of the experiment and then measure its residual activity.

  • Optimize Substrate Concentration: Ensure the substrate concentration is not limiting. The Michaelis-Menten constant (Km) should be determined to use an appropriate substrate concentration, typically at or above the Km value.

  • Investigate Product Inhibition: If product inhibition is suspected, it may be necessary to use lower initial substrate concentrations or analyze only the initial linear phase of the reaction.

  • Include Additives: To prevent adsorption, include a non-ionic detergent like 0.01% Triton X-100 or Tween-20 in the assay buffer.[9]

Data Summary Tables

Table 1: Influence of Buffer Components on Relative Enzyme Activity

Buffer ComponentAdditiveRelative Activity (%)Reference
TrisNone100[7]
HEPESNone~80[7]
PhosphateNone~100[7]
TrisNaCl~110[7]
TrisEDTA~90[7]
Tris27% Glycerol~140[7]
Tris18% Ethylene Glycol~130[7]
Tris0.009% CHAPS~150[7]
Tris0.009% Tween-20~120[7]

Note: Values are approximate and can vary significantly depending on the specific enzyme and substrate.

Table 2: General Effects of Physical Parameters on Enzyme Activity

ParameterEffect of IncreaseOptimal RangeConsequence of Extreme ValuesReference
Temperature Increases activity to an optimumEnzyme-specific (e.g., 30-40°C for many)Denaturation at high temperatures, reduced activity at low temperatures.[2][3][4][16]
pH Activity increases to an optimumEnzyme-specific (e.g., pH 7.0-9.0 for many)Denaturation and loss of activity outside the optimal range.[2][3][4][16]
Enzyme Conc. Increases reaction rate (if substrate is not limiting)Assay-dependentSubstrate depletion at high concentrations.[1][3][16]
Substrate Conc. Increases reaction rate until saturation> KmRate becomes independent of substrate concentration.[3][16]

Experimental Protocols

Protocol 1: Determination of Optimal Enzyme Concentration

  • Prepare a serial dilution of the enzyme in the assay buffer. A typical range might be from 1 nM to 1 µM.[1]

  • Prepare the FRET substrate at a constant concentration (ideally at or above the Km) in the assay buffer.

  • Add the FRET substrate to each well of a microplate.

  • Initiate the reaction by adding the different concentrations of the enzyme to the wells.

  • Immediately begin monitoring the FRET signal (e.g., the ratio of acceptor to donor emission) over time using a plate reader.

  • Calculate the initial reaction velocity (slope of the linear phase) for each enzyme concentration.

  • Plot the initial velocity against the enzyme concentration. The optimal concentration will be within the linear range of this plot.

Protocol 2: Determination of Optimal pH

  • Prepare a series of assay buffers with different pH values (e.g., in 0.5 pH unit increments) covering a broad range (e.g., pH 5.0 to 9.0).

  • Prepare the enzyme and FRET substrate in each of these buffers.

  • Use the optimal enzyme concentration as determined in Protocol 1.

  • Add the FRET substrate to the wells of a microplate.

  • Initiate the reaction by adding the enzyme.

  • Monitor the FRET signal over time.

  • Calculate the initial reaction velocity for each pH value.

  • Plot the initial velocity against pH to determine the optimal pH for the enzyme activity.[8]

Visualizations

FRET_Assay_Workflow FRET Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Dilutions add_enzyme Add Enzyme to Initiate prep_enzyme->add_enzyme prep_substrate Prepare FRET Substrate add_substrate Add Substrate to Plate prep_substrate->add_substrate prep_buffer Prepare Assay Buffer prep_buffer->prep_enzyme prep_buffer->prep_substrate add_substrate->add_enzyme read_plate Measure FRET Signal (Kinetic Read) add_enzyme->read_plate calc_velocity Calculate Initial Velocity read_plate->calc_velocity plot_data Plot Data calc_velocity->plot_data det_optimal Determine Optimal Conditions plot_data->det_optimal

Caption: A typical workflow for optimizing a FRET-based enzyme assay.

Troubleshooting_Logic Troubleshooting Logic for Low FRET Signal cluster_enzyme Enzyme Issues cluster_substrate Substrate Issues start Low or No FRET Signal check_activity Is enzyme active? (Positive Control) start->check_activity check_stability Is substrate stable? (No Enzyme Control) start->check_stability check_conc Is enzyme concentration optimal? (Titration) check_activity->check_conc Yes check_conditions Are assay conditions optimal? (pH, Temp, Buffer) check_conc->check_conditions Yes check_aggregation Is enzyme aggregated? (DLS, Additives) check_conditions->check_aggregation Yes check_photobleaching Is photobleaching occurring? (Reduce Exposure) check_stability->check_photobleaching Yes

Caption: A troubleshooting decision tree for low FRET signal.

References

Validation & Comparative

A Comparative Guide to Caspase-3 Assay Substrates: Dabcyl-EDANS vs. Ac-DEVD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating apoptosis, the accurate measurement of caspase-3 activity is paramount. Caspase-3, a key executioner caspase, plays a critical role in the apoptotic pathway, making its activity a reliable indicator of programmed cell death. This guide provides an objective comparison of two common fluorogenic substrates used for caspase-3 assays: the Fluorescence Resonance Energy Transfer (FRET) pair Dabcyl-EDANS and the single-fluorophore substrate Ac-DEVD-AMC.

Mechanism of Action

Dabcyl-EDANS: A FRET-Based Approach

The Dabcyl-EDANS system operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In this system, a peptide containing the caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp), is flanked by a donor fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher molecule, Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid).

In the intact substrate, the close proximity of Dabcyl to EDANS allows for the non-radiative transfer of energy from the excited EDANS to Dabcyl, effectively quenching the fluorescence of EDANS. Upon the activation of caspase-3 in an apoptotic cell, the enzyme specifically cleaves the peptide at the aspartic acid residue within the DEVD sequence. This cleavage event separates the EDANS fluorophore from the Dabcyl quencher, disrupting FRET and leading to a measurable increase in fluorescence.[1][2]

Ac-DEVD-AMC: A Fluorogenic Release Mechanism

Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate that relies on the release of a highly fluorescent molecule upon cleavage. The substrate consists of the DEVD tetrapeptide sequence linked to a fluorescent reporter, AMC (7-amino-4-methylcoumarin).

In its uncleaved form, the AMC molecule is non-fluorescent. When active caspase-3 cleaves the peptide bond between the aspartic acid residue and AMC, the free AMC is released.[3][4] This liberated AMC is highly fluorescent and can be detected, with the intensity of the fluorescence being directly proportional to the caspase-3 activity in the sample.[5]

Performance Characteristics

The choice between Dabcyl-EDANS and Ac-DEVD-AMC often depends on the specific requirements of the experiment, such as sensitivity, kinetic parameters, and the instrumentation available.

FeatureDabcyl-EDANS (with DEVD sequence)Ac-DEVD-AMC
Principle Fluorescence Resonance Energy Transfer (FRET)Fluorogenic Release
Peptide Sequence DEVDDEVD
Fluorophore/Quencher EDANS (Donor) / Dabcyl (Quencher)AMC (Fluorophore)
Excitation Wavelength ~336-340 nm[1][6]~360-380 nm[3][7][8]
Emission Wavelength ~490-500 nm[1][9]~440-460 nm[3][7][8]
Km for Caspase-3 Data not readily available for Dabcyl-DEVD-EDANS~9.7 - 10 µM[10][11][12]
Signal Change Increase in fluorescence upon cleavageIncrease in fluorescence upon cleavage
Key Advantage High signal-to-noise ratio due to efficient quenchingWell-characterized kinetics and widely used
Considerations Synthesis can be more complex; potential for inner filter effectsPotential for background fluorescence from unbound substrate

Experimental Protocols

Below are generalized protocols for performing a caspase-3 activity assay using either Dabcyl-DEVD-EDANS or Ac-DEVD-AMC. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Caspase-3 Assay using Dabcyl-DEVD-EDANS

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

  • Dabcyl-DEVD-EDANS substrate

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent for the appropriate time. Include untreated cells as a negative control.

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well black microplate, add 50-100 µg of cell lysate to each well. Adjust the volume with assay buffer to a final volume of 100 µL.

  • Substrate Addition: Prepare a working solution of the Dabcyl-DEVD-EDANS substrate in assay buffer. Add the substrate to each well to a final concentration of 10-20 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~490 nm.

Protocol 2: Caspase-3 Assay using Ac-DEVD-AMC

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell lysis buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)

  • Ac-DEVD-AMC substrate (stock solution in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[3]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells and induce apoptosis as described in Protocol 1.

  • Cell Lysis: Harvest and lyse the cells as described in Protocol 1.

  • Centrifugation: Pellet cellular debris by centrifugation.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Assay Setup: In a 96-well black microplate, add 50-100 µg of cell lysate to each well. Bring the final volume to 100 µL with assay buffer.

  • Substrate Addition: Dilute the Ac-DEVD-AMC stock solution in assay buffer to the desired final concentration (typically 10-50 µM). Add the substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[3]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[3]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Caspase3_Activation_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Chemotherapy) Caspase8_9 Initiator Caspases (Caspase-8, Caspase-9) Apoptotic_Stimulus->Caspase8_9 Procaspase3 Pro-caspase-3 (Inactive) Caspase8_9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caspase-3 Activation Pathway

Substrate_Cleavage_Mechanisms cluster_dabcyl_edans Dabcyl-EDANS (FRET) cluster_ac_devd_amc Ac-DEVD-AMC Dabcyl_EDANS_intact Dabcyl DEVD Peptide EDANS Dabcyl_EDANS_intact:E->Dabcyl_EDANS_intact:D FRET (Quenching) Caspase3_1 Active Caspase-3 Dabcyl_EDANS_cleaved Dabcyl-DEVD EDANS Fluorescence_D Fluorescence Dabcyl_EDANS_cleaved:E->Fluorescence_D Caspase3_1->Dabcyl_EDANS_cleaved Cleavage Ac_DEVD_AMC_intact Ac-DEVD AMC (Non-fluorescent) Caspase3_2 Active Caspase-3 Ac_DEVD_AMC_cleaved Ac-DEVD AMC (Fluorescent) Fluorescence_A Fluorescence Ac_DEVD_AMC_cleaved->Fluorescence_A Caspase3_2->Ac_DEVD_AMC_cleaved Cleavage Experimental_Workflow Start Start: Cell Culture Induce_Apoptosis Induce Apoptosis Start->Induce_Apoptosis Cell_Lysis Cell Lysis & Protein Quantification Induce_Apoptosis->Cell_Lysis Assay_Setup Set up Assay in Microplate Cell_Lysis->Assay_Setup Add_Substrate Add Fluorogenic Substrate Assay_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Data_Analysis Data Analysis Measure_Fluorescence->Data_Analysis End End: Determine Caspase-3 Activity Data_Analysis->End

References

A Head-to-Head Comparison of Protease Sensing Platforms: Dabcyl-YVADAPV-EDANS vs. Quantum Dot-Based Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of protease activity detection, the choice of sensor technology is critical. This guide provides an objective comparison of two prominent fluorescence resonance energy transfer (FRET)-based methodologies: the traditional organic dye-quencher pair, exemplified by Dabcyl-YVADAPV-EDANS, and the more recent quantum dot (QD)-based nanosensors, with a focus on caspase-3 sensing.

This comparison delves into the core performance metrics, supported by experimental data, to facilitate an informed decision for your specific research needs. We present a detailed examination of their signaling mechanisms, kinetic parameters, and the practical aspects of their experimental implementation.

At a Glance: Key Performance Metrics

To provide a clear and concise overview, the following table summarizes the key quantitative performance parameters for both sensor types in the context of caspase-3 activity assays.

Performance MetricThis compound (and similar DEVD peptides)Quantum Dot-Based Sensors (QD-mCherry)
Michaelis Constant (Km) ~11 µM (for Ac-DEVD-pNA)1.8 ± 0.4 µM and 3.0 ± 2.5 µM
Catalytic Rate (kcat) ~2.4 s-1 (for Ac-DEVD-pNA)1.3 and 2 s-1
Catalytic Efficiency (kcat/Km) ~2.2 x 105 M-1s-1 (for Ac-DEVD-pNA)~7.2 x 107 and 6.7 x 107 M-1s-1
Limit of Detection Nanomolar range (assay dependent)As low as 20 pM
Photostability Moderate (susceptible to photobleaching)High
Signal-to-Background Ratio GoodExcellent
Multiplexing Capability LimitedHigh (due to tunable emission)

Signaling Pathways and Mechanisms

The fundamental principle behind both sensor types is FRET, a distance-dependent energy transfer between a donor fluorophore and an acceptor. Protease-mediated cleavage of a peptide linker separating the donor and acceptor disrupts FRET, leading to a measurable change in fluorescence.

This compound: The Classic Quencher-Pair

In this system, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) acts as the fluorescent donor and Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) serves as a non-fluorescent quencher. The YVADAPV peptide is a specific recognition sequence for caspase-1, with the DEVD portion also being recognized by caspase-3. When the peptide is intact, the close proximity of Dabcyl to EDANS quenches the fluorescence of EDANS. Upon cleavage by the target caspase, EDANS is liberated from the quenching effect of Dabcyl, resulting in an increase in fluorescence emission.[1][2][3]

FRET_Peptide cluster_0 Intact Sensor (FRET ON) cluster_1 Cleaved Sensor (FRET OFF) EDANS EDANS (Donor) Peptide YVADAPV Peptide EDANS->Peptide hv Dabcyl Dabcyl (Quencher) Peptide->Dabcyl Energy Transfer Caspase3 Caspase-3 Quenched Quenched Dabcyl->Quenched No Fluorescence EDANS_cleaved EDANS (Donor) Fluorescence Fluorescence EDANS_cleaved->Fluorescence hv Cleaved_Peptide1 Cleaved Peptide Cleaved_Peptide2 Cleaved Peptide Dabcyl_cleaved Dabcyl Caspase3->Cleaved_Peptide1 Cleavage

Fig. 1: FRET mechanism of this compound sensor.
Quantum Dot-Based Sensors: A Nanotechnology Approach

Quantum dot-based protease sensors utilize a semiconductor nanocrystal (the QD) as the central FRET donor. QDs possess exceptional photophysical properties, including high quantum yields, broad absorption spectra, and narrow, size-tunable emission spectra.[4][5] This allows for the excitation of different colored QDs with a single light source, making them ideal for multiplexed assays. In a typical configuration, a fluorescent acceptor molecule (like the protein mCherry or an organic dye) is attached to the QD surface via a protease-cleavable peptide linker.[6] FRET from the excited QD to the acceptor results in quenched QD emission and sensitized acceptor emission. Proteolytic cleavage of the linker separates the acceptor from the QD, restoring the QD's fluorescence.

FRET_QD cluster_0 Intact QD Sensor (FRET ON) cluster_1 Cleaved QD Sensor (FRET OFF) QD Quantum Dot (Donor) Peptide DEVD Peptide QD->Peptide hv Acceptor Acceptor (e.g., mCherry) Peptide->Acceptor Energy Transfer Caspase3 Caspase-3 Sensitized_Emission Sensitized_Emission Acceptor->Sensitized_Emission Sensitized Emission QD_cleaved Quantum Dot (Donor) QD_Fluorescence QD Fluorescence QD_cleaved->QD_Fluorescence hv Cleaved_Peptide Cleaved Peptide Acceptor_cleaved Acceptor Caspase3->Cleaved_Peptide Cleavage Workflow cluster_Peptide This compound Sensor cluster_QD Quantum Dot-Based Sensor Peptide_Synthesis Peptide Synthesis (YVADAPV) Dye_Labeling Fluorophore & Quencher Labeling (EDANS/Dabcyl) Peptide_Synthesis->Dye_Labeling Peptide_Purification Purification (HPLC) Dye_Labeling->Peptide_Purification Assay_Setup Assay Setup (Enzyme + Sensor) Peptide_Purification->Assay_Setup QD_Synthesis QD Synthesis & Solubilization Conjugation Conjugation of Peptide & Acceptor to QD QD_Synthesis->Conjugation Peptide_QD_Linker Peptide Linker Synthesis (DEVD) Peptide_QD_Linker->Conjugation QD_Purification Purification & Characterization Conjugation->QD_Purification QD_Purification->Assay_Setup Data_Acquisition Fluorescence Measurement (Time-course) Assay_Setup->Data_Acquisition Data_Analysis Data Analysis (Kinetics, Sensitivity) Data_Acquisition->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison

References

A Comparative Guide to Caspase-1 Substrates: Specificity and Sensitivity of Dabcyl-YVADAPV-EDANS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase-1 activity is critical for understanding inflammatory processes and developing novel therapeutics. This guide provides an objective comparison of the fluorogenic substrate Dabcyl-YVADAPV-EDANS with other commonly used caspase-1 substrates, supported by experimental data and detailed protocols.

The selection of an appropriate substrate is paramount for the sensitive and specific detection of caspase-1, an enzyme central to the inflammatory response and pyroptotic cell death. This guide focuses on the performance of the Förster Resonance Energy Transfer (FRET) substrate this compound and compares it to other widely utilized fluorogenic and chromogenic substrates.

Quantitative Comparison of Caspase-1 Substrates

The efficiency and specificity of an enzyme substrate are best described by its kinetic constants, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating a higher affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km, known as the specificity constant or catalytic efficiency, is the most effective measure for comparing the preference of an enzyme for different substrates.

While specific kinetic data for this compound is not broadly published, data for a similar FRET substrate provides a valuable benchmark. The following table summarizes the available kinetic constants for common caspase-1 substrates. It is important to note that assay conditions can significantly influence these values.

SubstrateTypeReporter GroupKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound FRETEDANS/DabcylData not readily availableData not readily availableData not readily available
Reference FRET SubstrateFRETFluorophore/Quencher11.4[1]0.79[1]69,298
Ac-YVAD-AFCFluorogenicAFC~200[2]Data not readily availableData not readily available
Ac-WEHD-AFCFluorogenicAFCData not readily availableData not readily available522,000 (for WEHD peptide)[3]
Ac-YVAD-pNAChromogenicpNAData not readily available0.78[4][5]Data not readily available
Ac-DEVD-AMCFluorogenicAMCData not readily availableData not readily availableData not readily available

Note: The kcat/Km for Ac-WEHD-AFC is based on the WEHD tetrapeptide and may differ for the AFC-conjugated substrate. Kinetic data can vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the context in which these substrates are used, the following diagrams illustrate the caspase-1 signaling pathway and a general experimental workflow for a caspase-1 activity assay.

Caspase-1 Signaling Pathway Caspase-1 Activation and Inflammatory Cascade cluster_inflammasome Inflammasome Assembly PAMPs_DAMPs PAMPs / DAMPs Sensor Sensor Protein (e.g., NLRP3) PAMPs_DAMPs->Sensor activates ASC ASC Adaptor Sensor->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Caspase1 Active Caspase-1 Pro_Casp1->Caspase1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation promotes IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation promotes GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores, leading to

Figure 1. Caspase-1 signaling pathway.

Caspase-1 FRET Assay Workflow General Workflow for Caspase-1 FRET Assay cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Lysate Prepare Cell Lysate or Purified Caspase-1 Mix Mix Lysate/Enzyme with This compound Cell_Lysate->Mix Assay_Buffer Prepare Assay Buffer Assay_Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence (Ex: ~340 nm, Em: ~490 nm) Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate Initial Velocity Plot->Calculate Determine Determine Caspase-1 Activity Calculate->Determine

Figure 2. Experimental workflow for a caspase-1 FRET assay.

Detailed Experimental Protocols

Principle of the FRET-based Caspase-1 Assay

The this compound substrate is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence YVADAPV is derived from the caspase-1 cleavage site in pro-interleukin-1β. In the intact substrate, the fluorescent donor EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) is in close proximity to the quencher Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid). The energy from the excited EDANS is transferred to Dabcyl, resulting in quenching of the EDANS fluorescence. Upon cleavage of the peptide by active caspase-1, EDANS and Dabcyl are separated, leading to an increase in fluorescence that can be monitored in real-time.

Protocol for Caspase-1 Activity Assay using this compound

This protocol provides a general guideline for measuring caspase-1 activity in cell lysates. It is recommended to optimize the conditions for your specific experimental setup.

Materials:

  • This compound substrate

  • Cell lysate containing active caspase-1 or purified recombinant caspase-1

  • Assay Buffer: 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT (prepare fresh)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~340 nm and emission at ~490 nm

Procedure:

  • Prepare Reagents:

    • Reconstitute the this compound substrate in DMSO to a stock concentration of 1-10 mM.

    • Prepare the Assay Buffer and keep it on ice. Add DTT to the buffer just before use.

  • Prepare Samples:

    • Thaw cell lysates or purified caspase-1 on ice.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford).

    • Dilute the cell lysates or purified enzyme in the Assay Buffer to the desired concentration. A typical starting range for cell lysates is 20-100 µg of total protein per well.

  • Set up the Assay:

    • To each well of the 96-well plate, add 50 µL of the diluted cell lysate or purified enzyme.

    • Include appropriate controls:

      • Negative Control: Assay Buffer without cell lysate/enzyme.

      • Inhibitor Control: Pre-incubate the cell lysate/enzyme with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 15-30 minutes before adding the substrate.

      • Blank: Assay Buffer only.

  • Initiate the Reaction:

    • Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer. The final concentration in the well should be optimized, but a starting point of 10-50 µM is recommended.

    • Add 50 µL of the substrate working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.

    • Take readings every 1-5 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all readings.

    • Plot the fluorescence intensity versus time for each sample.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

    • Caspase-1 activity can be expressed as the change in fluorescence units per minute per milligram of protein.

Conclusion

This compound offers a sensitive and continuous method for measuring caspase-1 activity through FRET. While direct comparative kinetic data is limited, the principles of FRET-based assays suggest high sensitivity. For researchers requiring the highest sensitivity, fluorogenic substrates like Ac-WEHD-AFC, which has a very high specificity constant, may be preferable. Chromogenic substrates such as Ac-YVAD-pNA offer a simpler, absorbance-based detection method but are generally less sensitive than fluorogenic or FRET-based substrates. The choice of substrate will ultimately depend on the specific requirements of the experiment, including the expected enzyme concentration, the required sensitivity, and the available instrumentation. This guide provides the necessary information to make an informed decision and to design and execute robust caspase-1 activity assays.

References

Safety Operating Guide

Navigating the Disposal of Dabcyl-YVADAPV-EDANS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Disposal

The overarching principle for the disposal of Dabcyl-YVADAPV-EDANS is to treat it as a potentially hazardous chemical. Although some safety data sheets for similar compounds indicate they are not classified as hazardous under GHS, it is prudent to handle them with care due to the lack of comprehensive toxicological data.[1][2][3] Disposal should always be in accordance with local, state, and federal regulations.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

Protective EquipmentSpecification
GlovesImpermeable and resistant to the chemical.
Eye ProtectionSafety goggles or a face shield.[4]
Lab CoatStandard laboratory coat to protect skin and clothing.
Respiratory ProtectionA NIOSH/MSHA approved respirator may be necessary if handling the powder form and dust is generated.[4]

Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound in both solid (lyophilized) and solution forms.

1. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any powdered this compound, avoiding dust generation.[2][5]

    • Place the powder and any contaminated materials (e.g., weigh boats, pipette tips) into a clearly labeled, sealed container for chemical waste.[2]

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

2. Spill Management:

  • In the event of a spill, wear appropriate PPE.[2]

  • Absorb any liquid spill with an inert material such as vermiculite or sand.[2]

  • Sweep up the absorbent material and place it in a sealed container for disposal.[2]

  • Thoroughly wash the spill site after the material has been collected.[2]

3. Final Disposal:

  • All waste containers holding this compound must be disposed of through a licensed waste disposal contractor or your institution's environmental health and safety (EHS) office.[5]

  • Ensure that the waste is properly manifested and transported in accordance with all applicable regulations.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the key decision points and actions required to ensure safety and compliance.

Figure 1. Workflow for the proper disposal of this compound.

Quantitative Data Summary

A thorough review of available safety data sheets and handling guidelines did not yield specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific inactivation parameters. The guidance is consistently qualitative, emphasizing containment and disposal as chemical waste.

Data PointValueSource
LD50 (Oral, Dermal, Inhalation)Not available[2]
Environmental Fate & EcotoxicityNot available[1]
Recommended Disposal ConcentrationNot specifiedN/A
Chemical Inactivation AgentsNot specifiedN/A

Given the absence of this data, a conservative approach is mandated. All forms of this compound waste should be treated as potentially hazardous and disposed of through approved chemical waste channels.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

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